Vibegron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRIQMCROIRCZ-XOEOCAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152299 | |
| Record name | Vibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190389-15-1 | |
| Record name | Vibegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190389-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vibegron [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190389151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibegron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIBEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TSE03W5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Vibegron in Detrusor Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibegron is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge urinary incontinence.[1][2][3] Unlike antimuscarinic agents that block bladder contractions, this compound works by enhancing the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity and alleviating OAB symptoms.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence underlying the therapeutic action of this compound on the detrusor muscle.
Core Mechanism: Selective β3-Adrenergic Receptor Agonism
The primary mechanism of action of this compound is its selective activation of β3-adrenergic receptors, which are the predominant subtype of β-adrenergic receptors found in the detrusor muscle, accounting for 94% to 97% of β-adrenergic receptor mRNA in this tissue. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation.
Signaling Pathways
This compound's activation of the β3-AR leads to detrusor relaxation through both cyclic adenosine monophosphate (cAMP)-dependent and independent pathways.
1. cAMP-Dependent Pathway:
The canonical signaling pathway for β3-AR activation involves the Gs alpha subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for the Treatment of Patients with Dry and Wet Overactive Bladder: A Subgroup Analysis from the EMPOWUR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 4. Mechanism of Action | GEMTESA® (this compound) 75 mg tablets [gemtesa.com]
Initial In Vitro Studies on Vibegron's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the cellular effects of Vibegron, a potent and highly selective β3-adrenergic receptor (β3-AR) agonist. The data and methodologies presented herein are crucial for understanding its mechanism of action and preclinical profile, which underpin its clinical application in the treatment of overactive bladder (OAB).
Core Mechanism of Action
This compound is a selective agonist for the β3-adrenergic receptor.[1][2] Its primary cellular effect is the activation of β3-ARs, which are prominently expressed in the detrusor smooth muscle of the bladder.[1][3] This activation initiates a signaling cascade that leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity.[1]
The principal signaling pathway involves the stimulation of adenylyl cyclase upon this compound binding to the β3-AR. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
Quantitative Analysis of In Vitro Activity
In vitro functional assays have been pivotal in quantifying this compound's potency, efficacy, and selectivity for the β3-AR. The following tables summarize key quantitative data from comparative studies.
Table 1: Potency and Efficacy of this compound at the Human β3-Adrenergic Receptor
| Compound | Cell Line | EC50 (nM) | Emax / Intrinsic Activity (IA)a | Reference |
| This compound | HEK293 | 2.13 (± 0.25) | 99.2% | |
| This compound | CHO-K1b | 12.5 | 1.07 | |
| Mirabegron | HEK293 | 10.0 (± 0.56) | 80.4% | |
| Mirabegron | CHO-K1b | 4.17 | - | |
| Isoproterenol | HEK293 | - | 100% (Control) |
aEmax/IA is expressed relative to the maximal response of the full agonist isoproterenol. bTransfected with 0.025 μ g/well of plasmid DNA for human β3-AR.
Table 2: Selectivity of this compound for β-Adrenergic Receptor Subtypes
| Compound | β1-AR Activity | β2-AR Activity | β3-AR Selectivity vs. β1-AR | β3-AR Selectivity vs. β2-AR | Reference |
| This compound | 0% | 2% | >7937-fold | >7937-fold | |
| Mirabegron | 3% | 15% | 517-fold | 496-fold |
Activity is expressed as a percentage of the maximal response to a control agonist at a concentration of 10 µM. Selectivity is calculated from EC50 values.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the cellular effects of this compound.
Functional Cellular Assays for β-Adrenergic Receptor Activity
Objective: To determine the potency (EC50) and maximal effect (Emax) of this compound at human β1, β2, and β3-adrenergic receptors.
1. Cell Culture and Transfection:
- Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
- For receptor-specific assays, cells are transiently transfected with plasmids encoding the human β1, β2, or β3-adrenergic receptors. Different amounts of plasmid DNA (e.g., 0.1, 0.05, 0.025 μ g/well ) can be used to achieve varying receptor expression densities.
2. cAMP Accumulation Assay:
- Transfected cells are seeded into multi-well plates.
- Cells are then incubated with varying concentrations of this compound, a comparator compound (e.g., Mirabegron), or a control agonist (e.g., isoproterenol for β1 and β3, procaterol for β2).
- The incubation is carried out for a specified time to allow for cAMP production.
- The reaction is stopped, and the cells are lysed.
- Intracellular cAMP levels are quantified using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) assay.
3. Data Analysis:
- The raw data (e.g., fluorescence ratios) are used to calculate the concentration of cAMP.
- Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
- Nonlinear least-squares regression analysis is used to determine the half-maximal effective concentration (EC50) and the maximum response (Emax) for each compound.
- The Emax of test compounds is typically normalized to the maximal response of a full agonist like isoproterenol, which is set to 100%.
Organ Bath Studies with Human Detrusor and Prostate Tissues
Objective: To assess the functional effects of this compound on human bladder and prostate smooth muscle contractility.
1. Tissue Preparation:
- Human detrusor and prostate tissues are obtained from surgical procedures such as radical cystectomy or prostatectomy, with appropriate patient consent and ethical approval.
- The tissues are dissected into strips of appropriate dimensions.
2. Organ Bath Setup:
- The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- The strips are connected to isometric force transducers to record muscle tension.
3. Experimental Procedure:
- The tissues are allowed to equilibrate under a resting tension.
- To assess the effect on induced contractions, a contractile agent (e.g., carbachol, methacholine, or electrical field stimulation) is added to the bath.
- Concentration-response curves are generated by cumulatively adding the contractile agent in the absence and presence of different concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM).
- To assess direct relaxant effects, tissue strips are pre-contracted with an agonist, and then this compound is added in a cumulative manner.
4. Data Analysis:
- The magnitude of contraction or relaxation is measured and expressed as a percentage of the maximal response to the contractile agent or as a percentage of the pre-contraction tone.
- The effects of this compound on the potency of contractile agents are determined by comparing the EC50 values in the absence and presence of this compound.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's β3-AR signaling pathway leading to detrusor muscle relaxation.
Caption: Workflow for determining this compound's potency via a cAMP accumulation assay.
References
Vibegron: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibegron is a potent and highly selective agonist of the β3-adrenergic receptor, developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] Marketed under the brand name Gemtesa®, it represents a significant advancement in the pharmacological management of OAB, offering a targeted mechanism of action with a favorable safety profile. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for the scientific community.
Molecular Structure
This compound is a complex synthetic molecule with four chiral centers, contributing to its specific interaction with the β3-adrenergic receptor.[2] Its structure has been elucidated and confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography.[3]
Chemical Identity
| Identifier | Value |
| Chemical Name | (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4] |
| IUPAC Name | (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4] |
| CAS Number | 1190389-15-1 |
| Molecular Formula | C₂₆H₂₈N₄O₃ |
| Molecular Weight | 444.53 g/mol |
| Synonyms | MK-4618, KRP-114V, URO-901, RVT-901 |
Structural Representation
2D Structure:
3D Conformation:
A three-dimensional representation of this compound highlights the spatial arrangement of its atoms, which is crucial for its specific binding to the β3-adrenergic receptor. The molecule's stereochemistry is fixed and it is not prone to racemization.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A specific melting point has not been publicly disclosed in the reviewed literature.
Physicochemical Parameters
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| pKa | 1.6, 8.7 ± 0.1 | |
| Calculated logP (cLogP) | 1.87 | |
| Aqueous Solubility | 0.16 mg/mL (sparingly soluble) | |
| Topological Polar Surface Area (TPSA) | 94.03 Ų |
Note: While the values for pKa, logP, and solubility are available, detailed experimental protocols for their determination are not extensively published. The FDA review mentions the use of equilibrium solubility studies.
Pharmacology
This compound's therapeutic effect is derived from its selective activation of the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle of the bladder.
Mechanism of Action and Signaling Pathway
Activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade that leads to the relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine.
-
Receptor Binding: this compound binds to and activates the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Muscle Relaxation: PKA activation results in the phosphorylation of various downstream targets, ultimately leading to a decrease in intracellular Ca²⁺ levels and the relaxation of the detrusor smooth muscle.
Caption: this compound's mechanism of action via the β3-adrenergic receptor signaling cascade.
Potency and Selectivity
This compound exhibits high potency and remarkable selectivity for the human β3-adrenergic receptor over β1- and β2-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as cardiovascular side effects associated with β1- and β2-adrenergic receptor activation.
| Parameter | This compound | Mirabegron | Source |
| β3-AR EC₅₀ (nM) | 1.1 - 2.13 | 10.0 | |
| β1-AR Activity | No measurable activity | Low activity | |
| β2-AR Activity | Low activity | Some activity | |
| β3/β1 Selectivity | >7937-fold | 517-fold | |
| β3/β2 Selectivity | >7937-fold | 496-fold | |
| Maximum β3 Response (Eₘₐₓ) | 99.2% | 80.4% |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximal response a drug can produce.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
The potency and selectivity of this compound are typically determined using in vitro functional assays that measure the accumulation of cyclic AMP (cAMP) in cells engineered to express specific β-adrenergic receptor subtypes.
Objective: To determine the EC₅₀ and intrinsic activity of this compound at human β1-, β2-, and β3-adrenergic receptors.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding for the human β1-, β2-, or β3-adrenergic receptors.
-
Cell Plating: Transfected cells are plated in multi-well plates and incubated to allow for cell attachment and receptor expression.
-
Compound Incubation: Cells are incubated with increasing concentrations of this compound or a reference agonist (e.g., isoproterenol) for a defined period.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP response against the logarithm of the drug concentration. The EC₅₀ and Eₘₐₓ values are then determined using non-linear regression analysis.
Caption: A generalized workflow for determining this compound's in vitro potency.
Clinical Trial Design for Overactive Bladder
The efficacy and safety of this compound for the treatment of OAB have been established in large-scale, randomized, double-blind, placebo- and active-controlled clinical trials.
Objective: To evaluate the efficacy and safety of this compound in patients with OAB.
Methodology (Example from a Phase 3 Trial):
-
Patient Population: Adult patients with a clinical diagnosis of OAB, meeting specific criteria for urinary frequency and urgency/urge incontinence episodes.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Treatment Arms:
-
This compound (e.g., 75 mg once daily)
-
Placebo
-
Active Comparator (e.g., Tolterodine)
-
-
Primary Efficacy Endpoints:
-
Change from baseline in the average daily number of micturitions.
-
Change from baseline in the average daily number of urge urinary incontinence episodes.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the average daily number of urgency episodes.
-
Change from baseline in the average volume voided per micturition.
-
-
Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and heart rate), and clinical laboratory tests.
-
Data Collection: Patient diaries are used to record OAB symptoms throughout the study period.
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the treatment groups.
Conclusion
This compound is a well-characterized, potent, and highly selective β3-adrenergic receptor agonist. Its distinct molecular structure and favorable chemical properties contribute to its clinical efficacy and safety profile in the treatment of overactive bladder. The data presented in this guide, including its pharmacological activity and the methodologies used for its evaluation, provide a solid foundation for further research and development in the field of urology and adrenergic receptor pharmacology.
References
Vibegron's Modulation of Cyclic AMP in Bladder Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibegron is a selective β3-adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle in the bladder.[3] This relaxation is a direct consequence of the drug's impact on intracellular signaling pathways, specifically the elevation of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of this compound's effect on cAMP levels in bladder-relevant cell models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental processes.
Core Mechanism of Action: β3-Adrenergic Receptor-cAMP Signaling
This compound's mechanism of action is centered on its function as a potent agonist for the β3-AR.[4] The activation of β3-ARs in the bladder's detrusor muscle initiates a signaling cascade that leads to smooth muscle relaxation and increased bladder capacity.[5] This pathway is a cornerstone of its efficacy in mitigating OAB symptoms.
The binding of this compound to the β3-AR triggers the activation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in the relaxation of the detrusor smooth muscle, a key factor in alleviating the symptoms of OAB.
Quantitative Analysis of this compound's Effect on cAMP Levels
Multiple studies have quantified this compound's potency and efficacy in stimulating cAMP production in various cell lines engineered to express human β-adrenergic receptors. The data consistently demonstrates this compound's high selectivity and potent agonist activity at the β3-AR subtype.
| Drug | Cell Line | β-AR Subtype | EC50 (nM) | Intrinsic Activity (IA) / Emax (%) | Reference |
| This compound | CHO-K1 | β3 | 1.26 | 0.93 | |
| This compound | HEK293 | β3 | 2.13 | 99.2% | |
| Mirabegron | CHO-K1 | β3 | 1.15 | 0.94 | |
| Mirabegron | HEK293 | β3 | 10.0 | 80.4% | |
| Solabegron | CHO-K1 | β3 | 27.6 | 0.96 | |
| Ritobegron | CHO-K1 | β3 | 80.8 | 0.99 |
EC50 (half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 indicates higher potency. Intrinsic Activity (IA) and Emax (maximum effect) are measures of a drug's efficacy relative to a full agonist. Values close to 1.0 or 100% indicate full agonist activity.
In studies using CHO-K1 cells, this compound exhibited a potent EC50 value of 1.26 nM and an intrinsic activity of 0.93, indicating it is a full agonist. Similarly, in HEK293 cells, this compound had an EC50 of 2.13 nM and a maximal effect (Emax) of 99.2% relative to the full agonist isoproterenol. Notably, this compound's potency and intrinsic activity are maintained even at varying β3-AR densities, suggesting its effectiveness in patient populations with differing receptor expression levels.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine this compound's effect on cAMP levels.
Cell Culture and Transfection
Functional cellular assays are typically performed using cell lines such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells. These cells are transfected with plasmid DNA encoding for the human β1, β2, or β3-adrenergic receptor subtypes to allow for the specific assessment of drug activity at each receptor.
cAMP Accumulation Assay
The measurement of intracellular cAMP is a critical step in assessing the activity of β3-AR agonists. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Preparation : Transfected cells are harvested and suspended in an appropriate assay buffer.
-
Compound Incubation : Cells are incubated with varying concentrations of this compound or other test compounds. A phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is often included to prevent the degradation of cAMP.
-
Cell Lysis : After incubation, cells are lysed to release the intracellular contents, including the accumulated cAMP.
-
HTRF Detection : The lysate is then analyzed using an HTRF cAMP detection kit. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of cAMP in the sample.
-
Data Analysis : The results are used to generate concentration-response curves, from which the EC50 and Emax values are determined by nonlinear least-squares regression analysis.
Conclusion
The available data strongly supports that this compound is a potent and selective β3-AR agonist that effectively increases intracellular cAMP levels in bladder-relevant cell models. This mechanism is central to its therapeutic action in relaxing the detrusor muscle and improving the symptoms of overactive bladder. The quantitative data from in vitro studies provide a clear picture of its high potency and efficacy. The detailed experimental protocols outlined in this guide offer a basis for the replication and further investigation of this compound's pharmacological properties. The continued study of the β3-AR-cAMP signaling pathway will be crucial for the development of future therapies for OAB and related bladder dysfunctions.
References
- 1. droracle.ai [droracle.ai]
- 2. Discovery of this compound: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Patients with Dry and Wet Overactive Bladder: A Subgroup Analysis from the EMPOWUR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating this compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Vibegron: A Technical Guide on Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibegron is a selective beta-3 adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency. As a second-generation β3-AR agonist, it is designed to be highly selective for the β3 receptor, which is prevalent in the detrusor muscle of the bladder. This high selectivity aims to minimize off-target effects commonly associated with less selective agents. This technical guide provides an in-depth summary of the safety and efficacy of this compound as demonstrated in its early-phase clinical trials, with a focus on Phase 1 and Phase 2 studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its therapeutic effect by stimulating β3-ARs in the bladder's detrusor muscle. This activation leads to the relaxation of the bladder smooth muscle, thereby increasing its capacity and reducing the symptoms of OAB. Unlike antimuscarinic agents, another common class of drugs for OAB, this compound's mechanism of action does not involve the cholinergic pathways, potentially offering a different side-effect profile.
Signaling Pathway
The binding of this compound to the β3-AR initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which is responsible for the phosphorylation of proteins that promote the relaxation of the detrusor muscle.
Early-Phase Clinical Development Workflow
The early clinical development of this compound followed a standard pathway for pharmaceutical agents, beginning with Phase 1 trials in healthy volunteers to assess safety and pharmacokinetics, followed by Phase 2 trials in patients with OAB to evaluate efficacy and determine the optimal dose.
Phase 1 Clinical Trial Results
Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs.
Experimental Protocols
Study Design: The Phase 1 program included randomized, double-blind, placebo-controlled trials. In the SAD studies, cohorts of healthy subjects received a single oral dose of this compound at escalating dose levels. In the MAD studies, subjects received once-daily doses of this compound for a specified duration (e.g., 14 days) at different dose levels.
Patient Population: Healthy adult male and female volunteers.
Dosage: Single doses up to 600 mg and multiple daily doses up to 400 mg for 14 days were evaluated.[1]
Assessments:
-
Safety: Monitored through adverse event (AE) reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics (PK): Blood samples were collected at predetermined time points to measure plasma concentrations of this compound. Key PK parameters included maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).
Safety and Efficacy Data
Table 1: Summary of Phase 1 Pharmacokinetic Parameters of this compound (75 mg dose)
| Parameter | Intact Tablet (Mean ± SD) | Crushed Tablet in Applesauce (Mean ± SD) |
| Cmax (ng/mL) | 161 ± 72.8 | 114 ± 40.5 |
| AUC0-inf (ng*h/mL) | 1340 ± 447 | 1200 ± 321 |
| Tmax (h) | 1.5 (0.5 - 4.0) | 1.0 (0.5 - 4.0) |
| Half-life (h) | ~20 | ~20 |
| Data from a Phase 1 study in healthy adults. Crushing the tablet resulted in a ~30% decrease in Cmax and a ~10% decrease in AUC, which was not considered clinically significant.[2] |
Safety Summary: In Phase 1 studies, this compound was generally well-tolerated.[1] Most adverse events were mild to moderate in intensity.[1] At doses of 100 mg and higher, increases in heart rate and blood pressure were observed.[1] There were no serious adverse events reported in the Phase 1 program.
Phase 2 Clinical Trial Results
A key Phase 2b trial (NCT01314872) was a multicenter, randomized, double-blind, placebo- and active-controlled study designed to evaluate the efficacy and safety of different doses of this compound in patients with OAB.
Experimental Protocols
Study Design: This two-part study randomized patients with OAB to receive once-daily oral this compound, placebo, or an active comparator (tolterodine extended-release 4 mg) for 8 weeks.
Patient Population: Adult patients (18-75 years) with a clinical history of OAB for at least 3 months, experiencing symptoms of urinary frequency and either urgency or urge urinary incontinence.
Dosage Groups:
-
This compound 3 mg
-
This compound 15 mg
-
This compound 50 mg
-
This compound 100 mg
-
Placebo
-
Tolterodine ER 4 mg
Assessments:
-
Efficacy: The primary endpoint was the change from baseline in the average number of daily micturitions at week 8. Secondary endpoints included changes in the average daily number of urge incontinence episodes, total incontinence episodes, and urgency episodes.
-
Safety: Assessed through the incidence of adverse events.
Safety and Efficacy Data
Table 2: Change from Baseline in Mean Daily Micturitions at Week 8 (NCT01314872)
| Treatment Group | N | Change from Baseline (LS Mean) | 95% Confidence Interval |
| Placebo | - | -1.13 | - |
| This compound 3 mg | 144 | -1.56 | (-1.97 to -1.15) |
| This compound 15 mg | 134 | -1.71 | (-2.22 to -1.20) |
| This compound 50 mg | - | -1.77 | (-2.12 to -1.42) |
| This compound 100 mg | - | -2.04 | (-2.39 to -1.69) |
| Data from a review of the NCT01314872 trial. The 50 mg and 100 mg doses showed a statistically significant decrease in daily micturitions compared to placebo. |
Table 3: Change from Baseline in Mean Daily Urge Incontinence Episodes at Week 8 (NCT01314872)
| Treatment Group | Change from Baseline (LS Mean Difference vs. Placebo) | 95% Confidence Interval | p-value |
| This compound 50 mg | -0.72 | (-1.11 to -0.33) | <0.001 |
| This compound 100 mg | -0.71 | (-1.10 to -0.32) | <0.001 |
| Data from the NCT01314872 publication. |
Safety Summary: All doses of this compound were well tolerated in the Phase 2b study. The incidence of dry mouth was higher in the tolterodine group compared to the this compound monotherapy groups. The adverse event profile of this compound was comparable to placebo.
Conclusion
The early-phase clinical trials of this compound have established a favorable safety, tolerability, and pharmacokinetic profile. The Phase 1 studies demonstrated that this compound is well-tolerated in healthy volunteers at doses up to 600 mg (single dose) and 400 mg (multiple doses), with predictable pharmacokinetics. The Phase 2b dose-ranging study confirmed the efficacy of this compound in reducing the symptoms of overactive bladder, with the 50 mg and 100 mg doses demonstrating statistically significant improvements in micturition frequency and urge incontinence episodes compared to placebo. These early-phase results provided a strong foundation for the further clinical development of this compound in Phase 3 trials and its eventual approval for the treatment of OAB.
References
The Role of Vibegron in Modulating Afferent Nerve Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibegron, a potent and highly selective β3-adrenergic receptor (β3-AR) agonist, has emerged as a significant therapeutic agent for overactive bladder (OAB). Its clinical efficacy is attributed not only to its primary mechanism of inducing detrusor smooth muscle relaxation but also to its modulatory effects on bladder afferent nerve signaling. This technical guide provides an in-depth examination of this compound's role in attenuating afferent nerve activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The pathophysiology of OAB is complex, involving both myogenic and neurogenic components. Aberrant afferent nerve signaling from the bladder to the central nervous system is considered a key contributor to the sensation of urgency and the development of detrusor overactivity.
This compound represents a second-generation β3-AR agonist with high selectivity for the human β3-AR.[1][2] This selectivity profile minimizes off-target effects commonly associated with less selective agents.[1] Beyond its well-established role in promoting bladder relaxation during the storage phase, a growing body of evidence highlights this compound's ability to modulate the sensory limb of the micturition reflex.
Mechanism of Action: A Dual Approach
This compound's therapeutic effect in OAB is understood to be mediated through two primary pathways:
-
Direct Detrusor Relaxation: As a β3-AR agonist, this compound stimulates receptors on detrusor smooth muscle cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation. This increases bladder capacity and compliance.
-
Modulation of Afferent Nerve Signaling: this compound also acts on β3-ARs expressed in the urothelium and potentially on afferent nerve terminals themselves. This interaction leads to an inhibition of afferent nerve firing, thereby reducing the sensory signals that trigger the sensation of urgency.
Quantitative Data on this compound's Efficacy and Potency
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating this compound's receptor selectivity, and its impact on both clinical outcomes and physiological parameters related to afferent signaling.
Table 1: β3-Adrenergic Receptor Selectivity of this compound and Other Agonists
| Agonist | Selectivity for β3-AR vs. β1-AR (fold) | Selectivity for β3-AR vs. β2-AR (fold) |
| This compound | >7937 | >7937 |
| Mirabegron | 517 | 496 |
| Solabegron | 21.3 | >362 |
| Ritobegron | >124 | 28.1 |
Data from functional cellular assays using Chinese hamster ovary-K1 cells expressing human β-AR subtypes.[3][4]
Table 2: Clinical Efficacy of this compound in Patients with Overactive Bladder (12-week data vs. Placebo)
| Endpoint | This compound (75 mg/day) | Placebo | p-value |
| Change in Mean Daily Micturitions | -1.8 | -1.3 | <0.001 |
| Change in Mean Daily Urgency Episodes | -2.0 | -1.4 | <0.0001 |
| Change in Mean Daily Urge Urinary Incontinence (UUI) Episodes | -2.0 | -1.4 | <0.0001 |
| Change in Mean Volume Voided per Micturition (mL) | +22.22 | - | <0.00001 |
Data compiled from systematic reviews and pooled analyses of randomized controlled trials.
Table 3: Preclinical Effects of this compound on Bladder Function in Animal Models
| Parameter | Animal Model | Effect of this compound |
| Non-Voiding Contractions (NVCs) | Spinal Cord Injured (SCI) Mice | Significantly fewer NVCs and longer time to first NVC compared to vehicle. |
| Single-Unit Afferent Activity (SAAs) of Aδ-fibers | Bladder Outlet Obstruction (BOO) Rats | Significantly decreased by this compound administration. |
| Single-Unit Afferent Activity (SAAs) of C-fibers | Bladder Outlet Obstruction (BOO) Rats | Significantly decreased by this compound administration. |
| Bladder Compliance | Spina Bifida Patients (video-urodynamic study) | Significantly improved compared with antimuscarinic agents (7.4 ± 4.2 vs 30.4 ± 48.2 mL/cmH2O, P = 0.0001). |
| Maximum Cystometric Bladder Capacity | Spina Bifida Patients (video-urodynamic study) | Significantly improved compared with antimuscarinic agents (231.4 ± 81.2 vs 325.2 ± 106.5 mL, P = 0.0005). |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of pivotal experimental methodologies used to study its effects on afferent nerve signaling.
Signaling Pathways
Caption: this compound's dual mechanism of action on the bladder.
Experimental Workflows
References
- 1. This compound for the treatment of overactive bladder: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes | springermedizin.de [springermedizin.de]
- 3. This compound shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes & Protocols: Establishing Animal Models of Overactive Bladder for Vibegron Testing
Introduction
Overactive Bladder (OAB) is a syndrome defined by symptoms of urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] Animal models are indispensable for investigating the pathophysiology of OAB and for the preclinical evaluation of novel therapeutics.[1] Vibegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist that treats OAB by relaxing the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity.[3][4] Activation of β3-ARs in the bladder initiates a signaling cascade that results in smooth muscle relaxation. Recent studies suggest this compound may also act by inhibiting acetylcholine release from efferent nerves and modulating afferent nerve signals from the urothelium.
These application notes provide detailed protocols for establishing widely used animal models of OAB and for assessing the efficacy of this compound using urodynamic analysis.
Featured Animal Models of Overactive Bladder
Choosing an appropriate animal model is critical for OAB research. No single model can fully replicate the human condition, particularly the subjective symptom of urgency. Therefore, researchers must rely on surrogate markers like increased micturition frequency and non-voiding bladder contractions. The models described below represent distinct pathophysiological aspects of OAB.
-
Cyclophosphamide (CYP)-Induced Cystitis: This model induces bladder inflammation and irritation. Cyclophosphamide's metabolite, acrolein, accumulates in the urine and causes severe bladder inflammation, urothelial damage, and edema, leading to detrusor overactivity. This model is particularly relevant for studying OAB associated with bladder pain and inflammation.
-
Protamine Sulfate (PS) & Potassium Chloride (KCl) Instillation: This acute model mimics OAB caused by urothelial barrier dysfunction. Intravesical administration of protamine sulfate, a polycationic protein, disrupts the glycosaminoglycan (GAG) layer of the urothelium. Subsequent instillation of potassium chloride (KCl) then activates sensory afferent nerves and the detrusor muscle, inducing bladder hyperactivity.
-
Partial Bladder Outlet Obstruction (pBOO): This surgical model replicates OAB symptoms arising from physical obstruction, such as in benign prostatic hyperplasia (BPH). Partially ligating the urethra causes compensatory changes in the bladder, including detrusor muscle hypertrophy and fibrosis, which lead to increased detrusor activity and bladder dysfunction.
-
Spontaneously Hypertensive Rat (SHR): This genetic model is useful for studying OAB with a potential neurogenic or systemic component. SHRs inherently develop hypertension and exhibit significant urological complications, including increased voiding frequency, decreased bladder capacity, and detrusor overactivity, making them a suitable model for OAB research.
Experimental Protocols
Protocol 1: Cyclophosphamide (CYP)-Induced Chronic OAB Model (Mouse/Rat)
This protocol establishes a chronic OAB model characterized by sustained bladder inflammation and hyperactivity.
Materials:
-
Cyclophosphamide (CYP) powder
-
Sterile 0.9% Saline
-
Female C57BL/6 mice or Sprague-Dawley rats
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment.
-
CYP Solution Preparation: Dissolve CYP in sterile saline to a final concentration of 8 mg/mL. Prepare this solution fresh before each injection.
-
Induction: Administer CYP via i.p. injection at a dose of 40-80 mg/kg. Repeat the injection every two to three days for a total of 7-10 days to establish a chronic state. A common protocol involves injections on days 0, 2, 4, and 6.
-
Control Group: Administer an equivalent volume of sterile saline to the control animals.
-
Monitoring: Monitor animal weight and general health daily. Significant weight loss may indicate excessive toxicity.
-
This compound Administration: this compound or vehicle can be administered (e.g., orally) daily, starting concurrently with the CYP injections or after the OAB phenotype is established.
-
Urodynamic Assessment: Perform cystometry 24-48 hours after the final CYP injection.
Protocol 2: Protamine Sulfate (PS) / KCl-Induced Acute OAB Model (Rat)
This protocol creates an acute model of bladder hyperactivity through chemical disruption of the urothelium.
Materials:
-
Protamine Sulfate (Sigma-Aldrich)
-
Potassium Chloride (KCl)
-
Sterile 0.9% Saline
-
Urethane anesthetic
-
Female Sprague-Dawley rats
-
Catheters for intravesical instillation
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Surgically implant a catheter into the bladder dome for infusion and pressure measurement.
-
Baseline Cystometry: Perform a baseline continuous filling cystometrogram by infusing normal saline at a constant rate (e.g., 0.04 mL/min) to record normal bladder activity.
-
Urothelial Disruption: Empty the bladder and infuse a solution of 10 mg/mL protamine sulfate in saline for 60 minutes to disrupt the urothelial barrier.
-
Induction of Hyperactivity: Following the PS infusion, replace the solution with 300 mM or 500 mM KCl in saline and continue the cystometric recording. A significant decrease in the intercontraction interval indicates the successful induction of OAB.
-
This compound Administration: For testing, this compound can be administered intravenously prior to or during the KCl infusion to assess its inhibitory effects on bladder hyperactivity.
Protocol 3: Partial Bladder Outlet Obstruction (pBOO) Model (Mouse/Rat)
This protocol involves a surgical procedure to induce OAB symptoms secondary to obstruction.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture material (e.g., 4-0)
-
Male or female mice or rats
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position.
-
Surgical Incision: Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.
-
Urethral Ligation: Carefully dissect the tissue around the proximal urethra. Place a silk ligature around the urethra. To create a partial obstruction, tie the ligature snugly around the urethra with a small rod or needle placed alongside it, then remove the rod. This ensures a consistent degree of narrowing.
-
Closure: Close the abdominal incision in layers.
-
Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery. Ensure access to water and food.
-
Model Development: Allow 4-8 weeks for the bladder to undergo hypertrophic changes and develop an OAB phenotype.
-
This compound Administration: After the development period, administer this compound or vehicle daily for a designated treatment period (e.g., 1-2 weeks).
-
Urodynamic Assessment: Perform terminal cystometry to evaluate bladder function.
Protocol 4: Urodynamic Evaluation via Cystometry (Mouse/Rat)
Cystometry is the gold-standard method for assessing bladder function in animal models.
Materials:
-
Urethane anesthetic
-
Surgical instruments
-
Bladder catheter (e.g., PE-50 tubing) connected to a pressure transducer and infusion pump
-
Data acquisition system
Procedure:
-
Anesthesia & Surgery: Anesthetize the animal (e.g., urethane, 1.2 g/kg). Make a midline abdominal incision to expose the bladder.
-
Catheter Implantation: Insert the tip of the catheter into the bladder dome and secure it with a purse-string suture.
-
Equilibration: Allow the animal to stabilize for approximately 30 minutes after surgery.
-
Bladder Filling: Empty the bladder and begin a continuous infusion of room-temperature saline at a constant rate (e.g., 20 µL/min for mice).
-
Data Recording: Record the intravesical pressure continuously. Key parameters to measure include:
-
Intercontraction Interval (ICI): Time between micturition events.
-
Micturition Pressure: Peak pressure during voiding.
-
Voided Volume: Calculated from the infusion rate and ICI.
-
Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not lead to voiding.
-
Data Presentation
Quantitative data from urodynamic assessments should be summarized for clear comparison.
Table 1: Urodynamic Parameters in CYP-Induced OAB Model
| Group | Micturition Frequency (voids/hr) | Voided Volume (μL) | Micturition Pressure (mmHg) | Non-Voiding Contractions (count/min) |
|---|---|---|---|---|
| Control (Saline) | ||||
| CYP + Vehicle |
| CYP + this compound | | | | |
Table 2: Urodynamic Parameters in pBOO Model
| Group | Intercontraction Interval (min) | Voided Volume (μL) | Micturition Pressure (mmHg) | Non-Voiding Contractions (count/min) |
|---|---|---|---|---|
| Sham Operation | ||||
| pBOO + Vehicle |
| pBOO + this compound | | | | |
Table 3: Urodynamic Parameters in Spontaneously Hypertensive Rat (SHR) Model
| Group | Micturition Frequency (voids/hr) | Voided Volume (μL) | Bladder Capacity (μL) | Non-Voiding Contractions (count/min) |
|---|---|---|---|---|
| WKY Control Rat | ||||
| SHR + Vehicle |
| SHR + this compound | | | | |
Visualizations
Caption: Experimental workflow for OAB animal model testing.
Caption: this compound's dual mechanism of action in the bladder.
Caption: Classification of common OAB animal models.
References
Application Note: Quantification of Vibegron in Plasma and Tissue by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Vibegron in both plasma and tissue samples. The protocols provided herein detail the complete workflow, from sample preparation to data acquisition, and are intended for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for plasma and a combined homogenization and protein precipitation approach for tissue, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a selective beta-3 adrenergic receptor agonist used for the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development and clinical research. This document provides a detailed HPLC-MS/MS method for the determination of this compound concentrations in plasma and a generalizable protocol for various tissue types. The use of a stable isotope-labeled internal standard, this compound-d5, ensures high accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma and tissue
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm or equivalent[1]
Chromatographic Conditions
A gradient elution is performed using a C18 reversed-phase column.
| Parameter | Condition |
| Column | Waters XBridge C18, 2.1 x 100 mm, 3.5 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 445.2 | 150.1 | 0.1 | 30 | 25 |
| This compound-d5 | 450.2 | 155.1 | 0.1 | 30 | 25 |
Protocols
Protocol 1: Plasma Sample Preparation
This protocol outlines the protein precipitation method for extracting this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound-d5 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the HPLC-MS/MS system.
Protocol 2: Tissue Sample Preparation (General Protocol)
This protocol provides a general framework for the extraction of this compound from tissue samples. This protocol should be optimized and validated for each specific tissue type.
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization Buffer Addition: Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenization: Homogenize the tissue sample on ice using a suitable method:
-
Bead Beating: Place the tissue and buffer in a tube with ceramic or steel beads and homogenize using a bead beater instrument.
-
Rotor-Stator Homogenization: Use a rotor-stator homogenizer to disrupt the tissue in the buffer.
-
-
Homogenate Aliquoting: Aliquot a specific volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound-d5 internal standard solution.
-
Protein Precipitation: Add three to four volumes of ice-cold organic solvent (e.g., methanol or acetonitrile) to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Follow steps 8 and 9 from the Plasma Sample Preparation protocol.
-
Injection: Inject the reconstituted sample into the HPLC-MS/MS system.
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound in plasma, based on published data.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Regression Model | Weighted (1/x²) linear regression |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |
| Low | 1.5 | ≤ 10.0 | ≤ 8.88 | ± 6.90 |
| Medium | 50 | ≤ 10.0 | ≤ 8.0 | ± 10.0 |
| High | 150 | ≤ 10.0 | ≤ 7.0 | ± 8.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 81.94 - 102.02 | 89.77 - 110.58 |
| High | 150 | 85.0 - 105.0 | 90.0 - 110.0 |
Visualization
Caption: Workflow for this compound quantification in plasma.
Caption: General workflow for this compound quantification in tissue.
References
Application Notes and Protocols: Investigating the Therapeutic Potential of Vibegron in Preclinical Models of Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. Secondary injury cascades, including neuroinflammation and the activation of growth-inhibitory pathways, significantly contribute to the poor functional outcomes. Vibegron, a selective beta-3 adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder, has shown promise in preclinical SCI models by improving lower urinary tract dysfunction.[1][2] Emerging evidence also suggests that β3-AR agonism may have broader therapeutic effects, including the attenuation of neuroinflammation.[3][4] This document provides a detailed experimental design to investigate the multifaceted therapeutic potential of this compound in rat models of SCI, focusing on its effects on neuroinflammation, the RhoA/ROCK signaling pathway, and functional recovery.
This compound: Mechanism of Action
This compound is a potent and selective agonist of the β3-AR.[3] Activation of β3-ARs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is known to induce smooth muscle relaxation, which is the basis for its efficacy in treating overactive bladder. Additionally, β3-ARs are expressed on various cell types, and their activation has been linked to anti-inflammatory effects and the modulation of neuronal activity.
Hypothesized Therapeutic Mechanisms in Spinal Cord Injury
We hypothesize that this compound may exert neuroprotective and restorative effects in SCI through two primary mechanisms:
-
Anti-inflammatory Effects: By activating β3-ARs on immune cells such as microglia and astrocytes, this compound may suppress the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing secondary tissue damage.
-
Modulation of Axon Growth-Inhibitory Pathways: The RhoA/ROCK pathway is a critical inhibitor of axonal regeneration following SCI. We propose to investigate whether β3-AR activation by this compound can counteract the activation of this pathway, potentially promoting a more permissive environment for axonal sprouting and regeneration.
Experimental Design
This study will employ a randomized, placebo-controlled design using an adult rat model of thoracic spinal cord contusion injury.
Experimental Groups:
-
Sham Group: Laminectomy without SCI + Vehicle administration.
-
SCI + Vehicle Group: SCI + Vehicle (e.g., saline) administration.
-
SCI + this compound Group: SCI + this compound administration.
Primary Outcome Measures:
-
Locomotor function recovery.
-
Urodynamic parameters (bladder function).
-
Histological assessment of lesion size and white matter sparing.
Secondary Outcome Measures:
-
Expression of inflammatory markers (TNF-α, IL-1β, iNOS).
-
Activation of the RhoA/ROCK signaling pathway.
-
Expression of markers of neuronal injury and stress (ATF3).
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between experimental groups.
Table 1: Locomotor Function Assessment (Basso, Beattie, Bresnahan - BBB Score)
| Time Point | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |
| Baseline | 21 | 21 | 21 |
| Day 1 Post-SCI | 21 | 0-1 | 0-1 |
| Day 7 Post-SCI | 21 | ||
| Day 14 Post-SCI | 21 | ||
| Day 21 Post-SCI | 21 | ||
| Day 28 Post-SCI | 21 |
Table 2: Urodynamic Parameters (at Day 28 Post-SCI)
| Parameter | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |
| Bladder Capacity (ml) | |||
| Micturition Pressure (cmH2O) | |||
| Non-voiding Contractions (count) | |||
| Post-void Residual Volume (ml) |
Table 3: Histological Analysis (at Day 28 Post-SCI)
| Parameter | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |
| Lesion Volume (mm³) | 0 | ||
| White Matter Sparing (%) | 100 |
Table 4: Molecular Analysis of Spinal Cord Tissue (at Day 7 Post-SCI)
| Marker | Method | Sham Group (Relative Expression ± SD) | SCI + Vehicle Group (Relative Expression ± SD) | SCI + this compound Group (Relative Expression ± SD) |
| TNF-α | ELISA | 1.0 | ||
| IL-1β | ELISA | 1.0 | ||
| iNOS | qPCR | 1.0 | ||
| Activated RhoA (GTP-RhoA) | Western Blot | 1.0 | ||
| ROCK | Western Blot | 1.0 | ||
| ATF3 | qPCR | 1.0 |
Experimental Protocols
Animal Model: Thoracic Spinal Cord Contusion Injury in Rats
This protocol is adapted from established and widely used methods for inducing a reproducible spinal cord contusion injury.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, retractors, rongeurs)
-
Stereotaxic frame with spinal clamps
-
Impactor device (e.g., NYU/MASCIS impactor)
-
Sutures and wound clips
-
Warming pad
-
Post-operative care supplies (antibiotics, analgesics, saline)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia using a toe-pinch reflex.
-
Shave the dorsal thoracic region and sterilize the skin with an antiseptic solution.
-
Make a midline incision over the thoracic vertebrae (T8-T11).
-
Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the dura mater, being careful not to damage the spinal cord.
-
Mount the rat in a stereotaxic frame, securing the vertebral column with spinal clamps at T8 and T11.
-
Position the impactor device over the exposed spinal cord.
-
Induce a moderate contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.
-
Remove the impactor and observe for any immediate hemorrhage.
-
Suture the muscle layers and close the skin incision with wound clips.
-
Administer post-operative analgesics, antibiotics, and subcutaneous saline for hydration.
-
Manually express the bladder twice daily until spontaneous voiding returns.
-
House the animals in a clean, temperature-controlled environment with easy access to food and water.
Drug Administration
-
This compound: Based on preclinical studies, a dose of 30 mg/kg can be administered orally via gavage once daily, starting 24 hours after SCI and continuing for the duration of the experiment.
-
Vehicle: An equivalent volume of the vehicle (e.g., saline or a specified suspension vehicle) will be administered to the control groups on the same schedule.
Functional Assessments
-
Locomotor Function (BBB Scale): Assess hindlimb locomotor function in an open field at baseline and weekly post-SCI using the 21-point Basso, Beattie, Bresnahan (BBB) scale.
-
Urodynamic Evaluation: At the study endpoint (Day 28), perform cystometry under anesthesia to measure bladder capacity, micturition pressure, non-voiding contractions, and post-void residual volume.
Tissue Collection and Preparation
-
At the designated time points (e.g., Day 7 for molecular analysis, Day 28 for histology), deeply anesthetize the animals and perfuse transcardially with cold saline followed by 4% paraformaldehyde for histological analysis or collect fresh tissue for molecular analysis.
-
For molecular studies, dissect a 1 cm segment of the spinal cord centered at the lesion site and the L4-L6 dorsal root ganglia (DRG).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
Molecular Analyses
a. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Protocol for TNF-α and IL-1β:
-
Homogenize the spinal cord tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
Use commercially available rat TNF-α and IL-1β ELISA kits.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plates.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in each sample based on the standard curve.
b. Western Blot for RhoA/ROCK Pathway
-
Extract total protein from spinal cord tissue as described for ELISA.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RhoA (e.g., 1:1000 dilution) and ROCK (e.g., 1:1000 dilution) overnight at 4°C. A loading control such as β-actin (e.g., 1:5000 dilution) should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
c. Quantitative PCR (qPCR) for Gene Expression Analysis
Protocol for iNOS and ATF3 in DRG:
-
Extract total RNA from the dorsal root ganglia using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for rat iNOS, ATF3, and a reference gene (e.g., GAPDH or β-actin).
-
Use a standard thermocycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Canonical signaling pathway of this compound via the beta-3 adrenergic receptor.
Caption: Overview of the experimental workflow for studying this compound in SCI models.
Caption: Hypothesized mechanism of this compound's therapeutic action in spinal cord injury.
References
- 1. Efficacy of this compound, a novel β3-adrenoreceptor agonist, for lower urinary tract dysfunction in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new β3-adrenoceptor agonist, this compound, on neurogenic bladder dysfunction and remodeling in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICS 2020 Abstract #460 Efficacy of this compound, a novel β3-adrenoreceptor agonist on storage and voiding dysfunction in mice with spinal cord injury [ics.org]
- 4. researchgate.net [researchgate.net]
Application of Vibegron in Studies of Neurogenic Bladder Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibegron is a selective β3-adrenergic receptor agonist that has demonstrated efficacy in the treatment of overactive bladder (OAB). Its mechanism of action, which involves the relaxation of the detrusor smooth muscle and an increase in bladder capacity, makes it a promising therapeutic agent for neurogenic bladder dysfunction. This condition, characterized by bladder control issues stemming from neurological disorders such as spinal cord injury (SCI), spina bifida, and multiple sclerosis, often leads to symptoms of neurogenic detrusor overactivity (NDO), including urinary urgency, frequency, and incontinence. These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical studies of neurogenic bladder dysfunction, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound is a potent and selective agonist for the β3-adrenergic receptor, which is predominantly expressed in the detrusor smooth muscle of the bladder.[1][2] Activation of these receptors initiates a signaling cascade that leads to bladder relaxation and increased urine storage capacity.[3]
Signaling Pathway
The binding of this compound to the β3-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase via a stimulatory G-protein (Gs).[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, is thought to phosphorylate various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle, which increases the bladder's capacity to store urine.
Figure 1: this compound Signaling Pathway in Detrusor Muscle.
Preclinical Studies in Animal Models of Neurogenic Bladder
Animal models, particularly rodent models of spinal cord injury (SCI), are crucial for investigating the pathophysiology of neurogenic bladder and for the preclinical evaluation of therapeutic agents like this compound.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment | Key Urodynamic Findings | Reference |
| Mouse (Spinal Cord Injury) | This compound | - ↓ Non-voiding contractions: 15.3 ± 8.9 vs. 29.7 ± 11.4 in vehicle (P < 0.05) - ↑ Time to first non-voiding contraction: 1488.0 ± 409.5 s vs. 782.7 ± 399.7 s in vehicle (P < 0.01) | |
| Rat (Spinal Cord Injury) | This compound | - ↑ Inter-contraction interval - ↓ Voiding pressure |
Experimental Protocol: Cystometry in a Mouse Model of Spinal Cord Injury
This protocol outlines the key steps for performing cystometry in a mouse model of SCI to evaluate the effects of this compound.
1. Animal Model and Drug Administration:
-
Induce a contusive or transection spinal cord injury at the thoracic level (e.g., T8-T9) in adult female mice.
-
Allow for a post-injury recovery period (e.g., 4 weeks) for the development of neurogenic detrusor overactivity.
-
Administer this compound or vehicle orally to the mice for a specified duration before urodynamic testing.
2. Surgical Implantation of Bladder Catheter:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).
-
Perform a small abdominal incision to expose the bladder.
-
Implant a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Allow the animal to recover from surgery for a few days before cystometry.
3. Urodynamic Evaluation (Cystometry):
-
Place the conscious, restrained mouse in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Infuse saline into the bladder at a constant rate (e.g., 0.04 ml/min).
-
Simultaneously record intravesical pressure.
-
Key parameters to measure include:
-
Basal pressure: Pressure at the start of filling.
-
Threshold pressure: Pressure at which the first bladder contraction occurs.
-
Micturition pressure: Peak pressure during a voiding contraction.
-
Intercontraction interval: Time between voiding contractions.
-
Bladder capacity: Infused volume at the time of a voiding contraction.
-
Voided volume: Volume of urine expelled.
-
Residual volume: Volume remaining in the bladder after voiding.
-
Non-voiding contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not result in voiding.
-
4. Data Analysis:
-
Analyze the urodynamic tracings to quantify the parameters listed above.
-
Compare the data from this compound-treated animals with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Figure 2: Experimental Workflow for Preclinical Cystometry Studies.
Clinical Studies in Patients with Neurogenic Bladder Dysfunction
Clinical trials have investigated the efficacy and safety of this compound in patients with neurogenic bladder dysfunction, particularly those with spina bifida and spinal cord injury who are often resistant to standard antimuscarinic therapies.
Quantitative Data from Clinical Studies
| Patient Population | Treatment | Key Urodynamic Findings | Reference |
| Spina Bifida (Antimuscarinic-Resistant) | This compound 50 mg/day | - ↑ Bladder compliance: 7.4 ± 4.2 to 30.4 ± 48.2 mL/cmH2O (P = 0.0001) - ↑ Maximum cystometric capacity: 231.4 ± 81.2 to 325.2 ± 106.5 mL (P = 0.0005) | |
| Spinal Cord Injury | This compound | - ↑ Maximum cystometric capacity: Median from 185.0 to 340.0 mL (P = 0.001) - ↑ Bladder compliance: Median from 8.3 to 20.0 mL/cmH2O (P < 0.001) | |
| Pediatric NDO (Myelomeningocele) | This compound (1.4 mg/kg/day) | - Disappearance of detrusor overactivity - Improved bladder compliance |
Experimental Protocol: Video-Urodynamic Study in Patients with Spina Bifida
This protocol provides a general outline for conducting a video-urodynamic study to assess the effects of this compound in patients with spina bifida and neurogenic bladder dysfunction.
1. Patient Selection and Preparation:
-
Recruit patients with a confirmed diagnosis of spina bifida and antimuscarinic-resistant neurogenic bladder dysfunction.
-
Obtain informed consent.
-
Perform a baseline video-urodynamic study before initiating this compound treatment.
-
Administer this compound (e.g., 50 mg once daily) for a specified period (e.g., >3 months).
-
Schedule a follow-up video-urodynamic study during this compound treatment.
2. Video-Urodynamic Procedure:
-
The patient is positioned on a fluoroscopy table.
-
A dual-lumen catheter is inserted into the bladder to allow for filling and pressure measurement.
-
A rectal catheter is inserted to measure abdominal pressure.
-
The bladder is filled with a contrast medium at a controlled rate.
-
During filling, bladder pressure (Pves), abdominal pressure (Pabd), and detrusor pressure (Pdet = Pves - Pabd) are continuously recorded.
-
Fluoroscopic images of the bladder and bladder outlet are captured throughout the study.
-
Key parameters evaluated during the filling phase include:
-
Bladder compliance: Change in volume for a change in detrusor pressure.
-
Maximum cystometric bladder capacity: The volume at which the patient has a strong desire to void or when filling is stopped for other reasons.
-
Detrusor overactivity: Involuntary detrusor contractions during the filling phase.
-
Detrusor leak point pressure: The lowest detrusor pressure at which urine leakage occurs in the absence of a detrusor contraction.
-
-
During the voiding phase (if applicable), parameters such as maximum flow rate and post-void residual volume are measured.
-
The presence and grade of vesicoureteral reflux are assessed from the fluoroscopic images.
3. Data Analysis:
-
Compare the urodynamic parameters from the baseline and follow-up studies.
-
Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to determine the significance of any changes observed with this compound treatment.
Figure 3: Clinical Study Workflow for Assessing this compound Efficacy.
Conclusion
This compound represents a valuable therapeutic option for the management of neurogenic bladder dysfunction. Preclinical and clinical studies have consistently demonstrated its ability to improve key urodynamic parameters, such as bladder capacity and compliance, while reducing detrusor overactivity. The detailed protocols provided in these application notes offer a framework for researchers and clinicians to further investigate the role of this compound in this patient population and to standardize methodologies for future studies. The continued exploration of β3-adrenergic agonists like this compound holds promise for improving the quality of life for individuals with neurogenic bladder.
References
Application Notes & Protocols: Characterizing Vibegron's Receptor Profile Using In Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibegron is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder.[1][2] Its primary mechanism of action involves the activation of the β3-AR, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][3] This signaling cascade leads to the relaxation of the bladder's detrusor smooth muscle, thereby increasing bladder capacity and providing therapeutic relief for patients with overactive bladder (OAB).[4]
Characterizing the binding affinity, functional potency, and selectivity of drug candidates like this compound is a critical step in drug development. In vitro cell-based assays provide a controlled and reproducible environment to quantify these pharmacological parameters. This document provides detailed protocols for utilizing common cell culture models, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor, to investigate this compound's pharmacological profile.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data for this compound's interaction with adrenergic receptors, compiled from functional cellular assays.
Table 1: Functional Potency and Efficacy of this compound at the Human β3-Adrenergic Receptor
| Compound | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) |
|---|---|---|---|
| This compound | HEK293-hβ3 | 2.13 | 99.2% |
| Mirabegron | HEK293-hβ3 | 10.0 | 80.4% |
| Isoproterenol | HEK293-hβ3 | - | 100% (Reference Agonist) |
EC50 (Half-maximal effective concentration) is a measure of potency. Emax (Maximum effect) is a measure of efficacy.
Table 2: Adrenergic Receptor Selectivity Profile of this compound vs. Mirabegron
| Compound | β1-AR Activity (% of Control) | β2-AR Activity (% of Control) | β3-AR Selectivity vs. β1-AR | β3-AR Selectivity vs. β2-AR |
|---|---|---|---|---|
| This compound | 0% | 2% | >7937-fold | >7937-fold |
| Mirabegron | 3% | 15% | 517-fold | 496-fold |
Data derived from CHO-K1 cells expressing the respective human β-adrenergic receptor subtypes. Activity is shown relative to the maximal response of a control agonist (Isoproterenol for β1, Procaterol for β2).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's β3-adrenergic receptor signaling cascade.
Caption: Experimental workflow for a cAMP accumulation assay.
Experimental Protocols
Protocol 1: Cell Culture of Adrenergic Receptor-Expressing Cell Lines
This protocol describes the general maintenance of HEK293 or CHO-K1 cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the target receptor (e.g., hβ3-AR).
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 for CHO-K1, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Selection antibiotic (e.g., G418, Puromycin) to maintain stable expression.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA (0.25%).
-
T-75 cell culture flasks.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium containing the appropriate selection antibiotic. Transfer the cell suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash once with 5 mL of sterile PBS.
-
Dissociation: Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Splitting: Transfer the cell suspension to a 15 mL conical tube and gently pipette to ensure a single-cell suspension. Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh medium.
-
Maintenance: Change the medium every 2-3 days.
Protocol 2: Radioligand Competitive Binding Assay
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for the β3-AR by measuring its ability to compete with a known radioligand.
Materials:
-
Cell Membranes: Prepared from HEK293 or CHO-K1 cells overexpressing hβ3-AR.
-
Radioligand: A suitable β3-AR antagonist or agonist radiolabeled with ³H or ¹²⁵I (e.g., [³H]-SR59230A).
-
Non-specific binding control: A high concentration of a non-labeled β-AR antagonist (e.g., 10 µM Alprenolol or 100 µM SR59230A).
-
This compound: Serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Cell membranes + Radioligand + Non-specific binding control.
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Accumulation Functional Assay
This protocol measures the intracellular accumulation of cAMP in response to β3-AR stimulation by this compound, allowing for the determination of its functional potency (EC50) and efficacy (Emax).
Materials:
-
β3-AR expressing cells (HEK293 or CHO-K1).
-
96-well or 384-well cell culture plates (white, opaque for luminescence/fluorescence assays).
-
Assay Buffer/Serum-free medium.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution.
-
This compound and reference agonist (Isoproterenol) serial dilutions.
-
cAMP detection kit (e.g., TR-FRET, AlphaScreen, ELISA).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed β3-AR expressing cells into a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: Carefully remove the culture medium. Wash the cells once with assay buffer. Add fresh assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubation: Pre-incubate the plate for 15-30 minutes at 37°C. This step is critical to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound or the reference agonist (Isoproterenol) to the wells. Include a vehicle-only control (basal level).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined empirically.
-
Cell Lysis and cAMP Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., TR-FRET, AlphaScreen). This typically involves adding a lysis buffer containing detection reagents.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal (e.g., fluorescence ratio) from each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 and Emax values for this compound.
-
Normalize this compound's maximal response to that of the full agonist Isoproterenol to report relative efficacy.
-
References
Urodynamic Assessment Protocols in Rodents Treated with Vibegron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting urodynamic assessments in rodent models treated with Vibegron, a selective β3-adrenoceptor agonist. This document is intended to guide researchers in the standardized evaluation of bladder function and the therapeutic effects of this compound in preclinical studies.
Introduction
This compound is a novel, potent, and highly selective β3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1] Preclinical studies in rodents are crucial for elucidating the urodynamic effects of this compound and its potential therapeutic applications for various lower urinary tract dysfunctions. These studies often involve cystometry, a urodynamic technique used to measure bladder pressure as a function of bladder volume, providing key insights into bladder storage and voiding functions.
Data Presentation
The following tables summarize the quantitative effects of this compound on key urodynamic parameters in various rodent models as reported in the scientific literature.
Table 1: Effects of Intravenous this compound on Urodynamic Parameters in Anesthetized Rats
| Rodent Model | This compound Dose (i.v.) | Parameter | Vehicle | This compound | % Change | Reference |
| Parkinson's Disease Model | 3 mg/kg | Inter-Contraction Interval (s) | 200 ± 50 | 350 ± 70 | +75% | [3] |
| Parkinson's Disease Model | 3 mg/kg | Voiding Pressure (cmH₂O) | 40 ± 5 | 25 ± 4 | -37.5% | [4] |
| Normal (Urethane-anesthetized) | 0.3-3 mg/kg | Bladder Capacity | Dose-dependent increase | - | - | |
| Normal (Urethane-anesthetized) | 0.3-3 mg/kg | Voided Volume | Dose-dependent increase | - | - | |
| Normal (Urethane-anesthetized) | 3 mg/kg | Bladder Compliance | Increased | - | - |
Table 2: Effects of this compound in Rodent Models of Bladder Dysfunction
| Rodent Model | This compound Dose & Route | Parameter | Control/Vehicle | This compound | Key Finding | Reference |
| Bladder Outlet Obstruction (BOO) | 3 mg/kg (i.v.) | Non-Voiding Contractions (NVCs) | Increased | Significantly decreased | Inhibition of bladder hyperactivity | |
| Spinal Cord Injury (SCI) Mice | Oral administration | Non-Voiding Contractions (NVCs) | 29.7 ± 11.4 | 15.3 ± 8.9 | Reduced detrusor overactivity | |
| Spinal Cord Injury (SCI) Mice | Oral administration | Time to first NVC (s) | 782.7 ± 399.7 | 1488.0 ± 409.5 | Delayed onset of detrusor overactivity | |
| Diabetic Rats | 30 mg/kg/day (oral) | Non-Voiding Contractions (NVCs) | Increased | Reduced | Alleviation of diabetic bladder dysfunction | |
| Diabetic Rats | 30 mg/kg/day (oral) | Micturition Pressure | Increased | Reduced | Improvement in voiding function |
Experimental Protocols
The following are detailed methodologies for performing urodynamic assessments in rodents treated with this compound, synthesized from multiple sources.
Protocol 1: Urodynamic Assessment in Anesthetized Rats
1. Animal Preparation and Anesthesia:
-
Species: Female Sprague-Dawley or Wistar rats (225-300 g) are commonly used.
-
Anesthesia: Urethane is a widely used anesthetic for terminal urodynamic studies as it preserves the micturition reflex. A typical dose is 1.2 g/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.). Alternatively, a combination of ketamine (90 mg/kg) and xylazine (10 mg/kg) administered i.p. can be used. Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure: Bladder Catheter Implantation:
-
Place the anesthetized rat in a supine position.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
For intravenous drug administration, cannulate the jugular or femoral vein with a separate catheter.
-
Close the abdominal incision in layers.
3. Urodynamic Recording (Cystometry):
-
Connect the bladder catheter to a pressure transducer and a syringe pump via a 3-way stopcock.
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin continuous infusion of room temperature saline into the bladder at a constant rate (e.g., 100 µl/min for rats).
-
Record the intravesical pressure continuously using a data acquisition system.
-
Record several reproducible micturition cycles to establish a baseline.
4. This compound Administration and Data Acquisition:
-
Administer this compound or its vehicle intravenously at the desired dose (e.g., 0.3-3 mg/kg).
-
Continue the cystometric recording to measure the effects of the compound on urodynamic parameters.
-
The following parameters are typically analyzed:
-
Basal Pressure: Bladder pressure before filling.
-
Threshold Pressure: Bladder pressure at the start of a micturition contraction.
-
Maximum Voiding Pressure (or Micturition Pressure): The peak pressure during a voiding contraction.
-
Inter-Contraction Interval (ICI): The time between two consecutive voiding contractions.
-
Bladder Capacity: The volume of infused saline required to induce a voiding contraction.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after a voiding contraction.
-
Non-Voiding Contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not lead to voiding.
-
Protocol 2: Urodynamic Assessment in Conscious, Unrestrained Rodents
For longitudinal studies or to avoid the confounding effects of anesthesia, urodynamic assessments can be performed in conscious animals. This typically requires a recovery period after catheter implantation.
1. Surgical Procedure and Recovery:
-
Implant the bladder catheter as described in Protocol 1.
-
Exteriorize the catheter on the back of the neck.
-
Allow the animal to recover for at least 3-4 days post-surgery.
2. Urodynamic Recording:
-
Place the conscious, unrestrained animal in a metabolic cage.
-
Connect the exteriorized bladder catheter to the pressure transducer and infusion pump.
-
Allow the animal to acclimate to the cage before starting the infusion.
-
Infuse saline at a physiological rate and record the urodynamic parameters as described previously.
3. This compound Administration:
-
This compound can be administered orally via gavage for chronic studies.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for urodynamic assessment in rodents treated with this compound.
Caption: Signaling pathway of this compound in the urinary bladder.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Urodynamic effectiveness of a beta-3 adrenoreceptor agonist (this compound) for a pediatric patient with anticholinergic-resistant neurogenic detrusor overactivity: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a new selective β3 -adrenoceptor agonist, this compound, on bladder and urethral function in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Localization of Beta-3 Adrenergic Receptors in Vibegron Efficacy Studies
Introduction
Vibegron is a potent and highly selective beta-3 adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the activation of β3-ARs located on the detrusor smooth muscle of the urinary bladder.[2][3] This activation stimulates the Gs protein-coupled pathway, leading to an increase in cyclic adenosine monophosphate (cAMP), which in turn promotes relaxation of the bladder's detrusor muscle.[3] This relaxation during the bladder filling phase increases bladder capacity, thereby alleviating the OAB symptoms of urgency, frequency, and urge urinary incontinence.
Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and density of β3-ARs within the bladder tissue. Studies have confirmed the presence of β3-AR protein in the urothelium, detrusor smooth muscle, and nerve fibers of the human bladder. Understanding the precise localization and expression levels of these receptors is vital for elucidating this compound's therapeutic effects. For instance, research has shown that the density of β3-ARs can be lower in the bladders of some patients with incontinence. This compound has demonstrated efficacy as a full agonist, maintaining its intrinsic activity even at lower receptor densities, a key differentiator from other β3-AR agonists.
These application notes provide a detailed protocol for the immunohistochemical staining of β3-AR in bladder tissue, enabling researchers to investigate receptor distribution and expression in preclinical and clinical studies involving this compound.
Key Signaling Pathway: this compound Activation of β3-AR
This compound binding to the β3-AR initiates a signal transduction cascade that results in smooth muscle relaxation. The diagram below illustrates this pathway.
Quantitative Data on Receptor Expression and Activity
The following tables summarize key findings related to this compound's activity and β3-AR expression. Table 1 outlines the selectivity and potency of this compound compared to another β3-AR agonist, Mirabegron. Table 2 provides an example of how IHC staining results could be quantified and presented to compare receptor expression in different bladder tissue layers.
Table 1: Comparative Selectivity and Potency of β3-AR Agonists
| Parameter | This compound | Mirabegron | Reference |
|---|---|---|---|
| β3-AR EC₅₀ | 2.13 nM | 10.0 nM | |
| β3-AR Eₘₐₓ (% of Isoproterenol) | 99.2% (Full Agonist) | 80.4% (Partial Agonist) | |
| β1-AR Activity | 0% | 3% | |
| β2-AR Activity | 2% | 15% | |
| Selectivity (β1 vs β3) | >7937-fold | 517-fold |
| Selectivity (β2 vs β3) | >7937-fold | 496-fold | |
Table 2: Example of Quantitative IHC Data Analysis (Hypothetical) This table is a hypothetical representation for illustrative purposes.
| Treatment Group | Bladder Layer | Mean H-Score (± SEM) | Staining Intensity |
|---|---|---|---|
| Control (Vehicle) | Urothelium | 185 (± 15.2) | Moderate to Strong |
| Detrusor Muscle | 155 (± 12.8) | Moderate | |
| This compound (75 mg/day) | Urothelium | 192 (± 16.5) | Moderate to Strong |
| | Detrusor Muscle | 160 (± 14.1) | Moderate |
H-Score is a semi-quantitative scoring method calculated as: H-Score = Σ [Intensity Level (0-3) × Percentage of Positive Cells (0-100)].
Detailed Protocol: Immunohistochemical Staining of β3-AR
This protocol outlines the procedure for detecting β3-AR protein in formalin-fixed, paraffin-embedded (FFPE) human or rodent bladder tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-β3 Adrenergic Receptor antibody. (Note: Antibody validation is crucial. Ensure specificity for the target protein). Recommended starting dilution: 1:500 for IHC-P.
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated or fluorescent).
-
Tissue Samples: FFPE human or rodent bladder tissue blocks.
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit or appropriate fluorescence detection reagents.
-
Counterstain: Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST).
-
Reagents: Xylene, Ethanol (100%, 95%, 70%), Deionized Water.
-
Equipment: Microtome, water bath, slide warmer, humidity chamber, microscope.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Vibegron Solubility Challenges in In Vitro Experiments
For researchers, scientists, and drug development professionals utilizing Vibegron in in vitro experiments, ensuring its proper dissolution is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a white to off-white powder. Its solubility is influenced by its molecular weight of approximately 444.5 g/mol , a logP of around 1.8 to 2.38, and pKa values for its strongest acidic and basic centers at approximately 12.46 and 10.61, respectively.[1][2]
Q2: How soluble is this compound in common solvents?
A2: this compound is sparingly soluble in water (0.16 mg/mL).[3] Its solubility significantly increases under acidic conditions, reaching 4.1 mg/mL in 0.01 N HCl.[3] It exhibits good solubility in some organic solvents, notably Dimethyl Sulfoxide (DMSO), where it can reach a concentration of 95 mg/mL, often requiring ultrasonication for complete dissolution.[4] It is also reported to be soluble in methanol and a mixture of acetonitrile and water.
Q3: I am observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What is causing this?
A3: This phenomenon, often termed "solvent shock," occurs when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q4: What is the recommended solvent for preparing a stock solution of this compound for in vitro cell-based assays?
A4: DMSO is the recommended solvent for preparing a concentrated stock solution of this compound due to its high solubility. A high-concentration stock allows for the addition of a minimal volume to your aqueous culture medium, thereby keeping the final DMSO concentration low and reducing the risk of solvent-induced cell toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate upon adding this compound stock to cell culture medium. | - High final concentration of this compound: The concentration in the medium exceeds its aqueous solubility limit. - "Solvent shock": Rapid dilution of the DMSO stock into the aqueous medium. - Low temperature of the medium: Solubility is often temperature-dependent. | - Perform a dose-response curve to determine the highest effective concentration that remains soluble. - Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. Consider preparing an intermediate dilution in a small volume of warm medium first. - Always use pre-warmed cell culture medium. |
| Cloudiness or turbidity in the cell culture medium after adding this compound. | - Formation of fine precipitate: The drug may not be fully dissolved. - Interaction with media components: this compound may interact with salts or proteins in the medium, leading to precipitation. | - After dilution, gently agitate the medium and visually inspect for any particulate matter. If observed, try preparing a fresh dilution with more vigorous mixing or sonication of the intermediate dilution. - Minimize the final concentration of this compound. Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%). |
| Inconsistent or non-reproducible experimental results. | - Incomplete dissolution of this compound: The actual concentration of the drug in solution is lower than intended and varies between experiments. - Degradation of this compound in solution. | - Ensure the this compound stock solution in DMSO is fully dissolved before use; ultrasonication can be beneficial. - Prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing diluted aqueous solutions for extended periods. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.16 mg/mL | |
| 0.01 N HCl | 4.1 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 95 mg/mL (with ultrasonication) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.75 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 4.75 mg/mL (with ultrasonication) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for In Vitro Efficacy Testing (cAMP Assay)
This protocol provides a general workflow for assessing the agonistic activity of this compound on the β3-adrenergic receptor by measuring intracellular cyclic AMP (cAMP) levels in a suitable cell line (e.g., CHO-K1 cells expressing the human β3-adrenergic receptor).
Materials:
-
Cells expressing the β3-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound stock solution (in DMSO)
-
Isoproterenol (as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Pre-treatment: On the day of the experiment, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for a specified time (e.g., 30 minutes) at 37°C to prevent cAMP degradation.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control (isoproterenol) in the assay buffer. Add the diluted compounds to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined duration (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value to determine the potency of this compound.
Visualizations
Caption: Experimental workflow for assessing this compound's in vitro efficacy using a cAMP assay.
Caption: this compound's signaling pathway via the β3-adrenergic receptor.
References
Troubleshooting variability in urodynamic measurements with Vibegron
Technical Support Center: Vibegron Urodynamic Studies
This guide is intended for researchers, scientists, and drug development professionals utilizing urodynamic measurements to study the effects of this compound. It provides troubleshooting advice and standardized protocols to help mitigate variability and ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in maximum cystometric capacity (MCC) between subjects in our this compound-treated group. What are the potential causes?
A1: High inter-subject variability in MCC is a known challenge in urodynamics.[1] When investigating a β3-adrenergic agonist like this compound, which relaxes the detrusor muscle to increase bladder capacity, several factors can amplify this variability:
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations of this compound, resulting in varied effects on the bladder. Consider collecting satellite blood samples to correlate plasma drug levels with urodynamic outcomes.
-
Underlying Bladder Pathology: The baseline level of detrusor overactivity or bladder dysfunction can differ significantly between subjects, influencing the magnitude of this compound's effect. Ensure your subject inclusion/exclusion criteria are stringent and well-defined.
-
Procedural Inconsistencies: Minor differences in catheter placement, filling rate, or subject posture can significantly impact MCC measurements.[2] Strict adherence to a standardized protocol is crucial.
-
Environmental Factors: Stress or discomfort can activate the sympathetic nervous system, potentially confounding the effects of a β3-agonist. Ensure subjects are well-acclimated to the experimental environment.
Q2: Our post-Vibegron urodynamic traces show dampened pressure signals or artifacts. How can we troubleshoot this?
A2: Signal quality is paramount for accurate interpretation. Artifacts and dampened pressures are typically equipment- or procedure-related, rather than a direct pharmacological effect of this compound.
-
Check for Air Bubbles: Air in fluid-filled catheters is a common cause of dampened pressure transmission.[3] Thoroughly flush all lines and transducers with sterile water to eliminate bubbles.[3]
-
Verify Connections: Ensure all connections between catheters, tubing, and transducers are secure and leak-proof.[3]
-
Confirm Catheter Position: An improperly positioned abdominal catheter (e.g., experiencing rectal contractions) can create artifacts that may be mistaken for detrusor overactivity. Reposition the catheter if necessary.
-
Perform Quality Control Checks: Throughout the study, perform cough tests to verify proper pressure transmission. A sharp cough should produce equal, sharp increases in both vesical (Pves) and abdominal (Pabd) pressures, with minimal change in the detrusor pressure (Pdet).
Q3: We are not seeing the expected increase in bladder capacity after this compound administration. What could be wrong?
A3: If this compound is not producing the anticipated effect, consider the following systematic troubleshooting steps:
-
Verify Drug Formulation and Dose: Confirm the correct dosage, formulation, and route of administration. Ensure the drug solution is properly prepared and has not expired.
-
Review Timing: The timing of the urodynamic measurement relative to drug administration is critical. Ensure sufficient time has elapsed for the drug to reach therapeutic concentrations. Review the known pharmacokinetic profile of this compound in your specific research model.
-
Assess Equipment Calibration: Inaccurate pressure transducer calibration can lead to misinterpretation of results. Regularly verify calibration according to manufacturer guidelines or by using a known pressure source (e.g., a water column of a specific height).
-
Consider Mechanism of Action: this compound is a selective β3-adrenergic receptor agonist that relaxes the detrusor smooth muscle. Its effect may be less pronounced in models lacking significant baseline detrusor overactivity. Furthermore, research suggests that β3-agonists might also act by inhibiting acetylcholine release, which could be a more subtle effect to detect.
Data Presentation
Consistent data presentation is key to identifying trends and variability. All quantitative results should be summarized clearly.
Table 1: Example Summary of Urodynamic Parameters (Hypothetical Data)
| Parameter | Unit | Vehicle Control (n=10) | This compound 10 mg/kg (n=10) | % Change vs. Control |
| Maximum Cystometric Capacity (MCC) | mL | 1.2 ± 0.3 | 1.8 ± 0.5 | +50% |
| Micturition Pressure (Pdet max) | cmH₂O | 35 ± 5 | 33 ± 6 | -5.7% |
| Non-Voiding Contractions (Frequency) | Events/min | 2.5 ± 0.8 | 0.5 ± 0.3 | -80% |
Data presented as Mean ± Standard Deviation.
Table 2: General Troubleshooting Checklist
| Potential Issue | Checkpoint | Recommended Action |
| Dampened Pressure Traces | Air bubbles in lines/transducers | Flush the entire system with sterile water/saline. |
| Loose connections | Check and tighten all luer locks and connections. | |
| Inconsistent Baseline Pressures | Incorrect zeroing | Re-zero transducers to atmospheric pressure at the level of the pubic symphysis. |
| Subject movement/position | Allow for an adequate stabilization period; ensure consistent positioning. | |
| Unexpected Pharmacological Effect | Drug dose/preparation | Verify calculations, compound integrity, and vehicle used. |
| Timing of measurement | Confirm measurement window aligns with expected peak drug concentration (Tmax). |
Experimental Protocols
Protocol: Cystometry in a Preclinical Rodent Model
This protocol describes a standard method for performing filling cystometry to evaluate the effects of a compound like this compound on bladder function.
1. Subject Preparation:
- House subjects individually for at least 24 hours before the study to allow for acclimation.
- Anesthetize the subject using an appropriate anesthetic (e.g., isoflurane or urethane). Maintain a stable plane of anesthesia throughout the procedure.
- Place the subject in a supine position on a heated surgical table to maintain body temperature.
2. Surgical Catheter Implantation:
- Perform a lower midline abdominal incision to expose the urinary bladder.
- Carefully insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
- For measuring abdominal pressure, place a second pressure-sensing catheter into the abdominal cavity.
3. Urodynamic Measurement Setup:
- Connect the bladder catheter to a three-way stopcock. One port is connected to a pressure transducer, and the other to a syringe infusion pump.
- Connect the abdominal catheter to a second pressure transducer.
- Zero both transducers to the level of the subject's pubic symphysis.
- Calculate detrusor pressure (Pdet) by electronically subtracting abdominal pressure (Pabd) from intravesical pressure (Pves).
4. Procedure:
- Stabilization: Allow the subject to stabilize for 30-60 minutes post-surgery.
- Baseline Recordings: Perform at least two reproducible baseline filling cystometrograms (CMGs) by infusing warm sterile saline at a constant rate (e.g., 0.1 mL/min). Record Pves, Pabd, and Pdet. The endpoint is micturition, characterized by a sharp rise in Pdet followed by expulsion of fluid.
- Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
- Post-Dose Recordings: After a predetermined time for drug absorption, perform a series of post-dose CMGs using the same infusion rate and parameters as the baseline recordings.
5. Data Analysis:
- Measure key parameters from the urodynamic traces, including: Maximum Cystometric Capacity (volume at which micturition occurs), Micturition Pressure (peak Pdet during voiding), and frequency/amplitude of non-voiding contractions.
- Compare post-dose values to baseline values for each subject and compare the this compound-treated group to the vehicle control group.
Visualizations
Signaling Pathway
Caption: this compound activates the β3-receptor, leading to smooth muscle relaxation.
Experimental Workflow
Caption: Standardized workflow for preclinical urodynamic studies with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting urodynamic measurement variability.
References
Vibegron Experiments: Technical Support Center for Minimizing Off-Target Effects
Welcome to the technical support center for Vibegron experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting potential issues during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the beta-3 adrenergic receptor (β3-AR).[1][2] Its primary mechanism involves binding to and activating β3-ARs, which are predominantly expressed in the detrusor smooth muscle of the urinary bladder.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the relaxation of the detrusor muscle, increasing bladder capacity.
Q2: How selective is this compound for the β3-adrenergic receptor compared to β1 and β2 subtypes?
A2: this compound exhibits exceptionally high selectivity for the β3-AR over β1-AR and β2-AR subtypes. In functional cellular assays, the selectivity for β3-AR is reported to be over 7,937-fold higher than for β1-AR and β2-AR. This high selectivity is a key factor in minimizing off-target effects, particularly cardiovascular effects that can be associated with β1 and β2-AR activation.
Q3: At what concentrations are off-target effects of this compound likely to be observed?
A3: Off-target effects of this compound are generally observed at concentrations significantly higher than its effective concentration (EC50) for β3-AR. While the EC50 for β3-AR is in the low nanomolar range (around 1.26-2.13 nM), its EC50 for β1 and β2-ARs is greater than 10 µM. Studies on human prostate and detrusor tissues have shown that off-target effects, such as inhibition of neurogenic contractions and antagonism of prostatic α1A-adrenoceptors, occur at a concentration of 10 µM.
Q4: What are the most common off-target effects reported for this compound in pre-clinical and clinical studies?
A4: Due to its high selectivity, this compound has a favorable side-effect profile. The most commonly reported adverse reactions in clinical trials were headache, urinary tract infection, nasopharyngitis, diarrhea, and nausea. At high experimental concentrations (10 µM), off-target effects can include interactions with α1A-adrenoceptors.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular responses that may be indicative of off-target effects. How can I confirm this?
Solution:
-
Confirm On-Target Engagement: First, ensure that the observed effect is mediated by β3-AR. You can do this by using a known β3-AR antagonist to see if it blocks the effect of this compound.
-
Use β1/β2-AR Antagonists as Controls: To rule out the involvement of β1 and β2-ARs, perform your experiment in the presence of selective antagonists for these receptors. For example, atenolol is a selective β1-AR antagonist, and propranolol is a non-selective beta-blocker that can be used to assess general beta-adrenergic effects. If the unexpected response persists in the presence of these antagonists, it is likely not mediated by β1 or β2 receptors.
-
Concentration-Response Curve Analysis: Generate a detailed concentration-response curve for this compound. If off-target effects are occurring, you may observe a biphasic curve or effects at concentrations much higher than the known EC50 for β3-AR.
-
Use Appropriate Cell Models: Employ cell lines with well-characterized adrenergic receptor expression profiles. Chinese Hamster Ovary (CHO)-K1 cells or Human Embryonic Kidney (HEK) 293 cells transfected to express specific human β-AR subtypes are commonly used. Using cells with low or no expression of β1 and β2-ARs can help isolate the β3-AR mediated effects.
Issue 2: My in vitro results are not translating to in vivo or ex vivo tissue models.
Solution:
-
Consider Receptor Density: The density of β3-ARs can vary between cell lines and native tissues, which can affect the observed potency and efficacy of this compound. It's important to characterize the receptor expression levels in your experimental model.
-
Metabolism and Bioavailability: In vivo, this compound is subject to metabolism, primarily by CYP3A4, although this plays a minor role in its elimination. Consider the pharmacokinetic properties of this compound in your animal model.
-
Tissue-Specific Factors: The cellular milieu of native tissues is more complex than in cultured cells. Other signaling pathways and cell types within the tissue could modulate the response to this compound. For isolated tissue studies, ensure optimal tissue viability and experimental conditions.
Data Presentation
Table 1: Selectivity Profile of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | This compound EC50 (nM) | Mirabegron EC50 (nM) | Solabegron EC50 (nM) | Ritobegron EC50 (nM) |
| β3-AR | 1.26 | 1.15 | 27.6 | 80.8 |
| β1-AR | >10,000 | 594 | 588 | >10,000 |
| β2-AR | >10,000 | 570 | >10,000 | 2273 |
Data compiled from functional assays measuring cAMP accumulation in CHO-K1 cells expressing human β-AR subtypes.
Table 2: Functional Activity of this compound at β-Adrenergic Receptors
| Receptor Subtype | This compound Max Response (% of Isoproterenol) | Mirabegron Max Response (% of Isoproterenol) |
| β3-AR | 99.2% | 80.4% |
| β1-AR | 0% | 3% |
| β2-AR | 2% | 15% |
Data from functional cellular assays using cells expressing human β-AR subtypes.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Potency and Selectivity
Objective: To quantify the functional potency (EC50) and selectivity of this compound at human β1, β2, and β3-adrenergic receptors.
Materials:
-
CHO-K1 cells stably transfected with human β1-AR, β2-AR, or β3-AR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound, Mirabegron (as a comparator), and Isoproterenol (as a full agonist control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
96- or 384-well microplates.
Methodology:
-
Cell Culture: Culture the transfected CHO-K1 cell lines under standard conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Mirabegron, and Isoproterenol in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal response for each compound at each receptor subtype.
Protocol 2: Isolated Tissue Bath Assay for Functional Characterization of this compound
Objective: To assess the functional effect of this compound on smooth muscle relaxation in an ex vivo tissue model (e.g., bladder detrusor strips).
Materials:
-
Animal or human bladder tissue.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Isolated tissue bath system with force transducers.
-
This compound and other relevant pharmacological agents (e.g., carbachol to pre-contract the tissue).
-
Gas mixture (95% O2, 5% CO2).
Methodology:
-
Tissue Preparation: Dissect the bladder and prepare strips of detrusor muscle of appropriate dimensions.
-
Tissue Mounting: Mount the tissue strips in the isolated tissue baths containing warmed, oxygenated Krebs-Henseleit solution.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Pre-contraction: Contract the tissue strips with a contractile agent such as carbachol or KCl to establish a stable contractile tone.
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the tissue bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the percent relaxation against the log of the this compound concentration to determine the EC50 and maximal relaxation.
Visualizations
Caption: this compound's signaling pathway in detrusor smooth muscle cells.
References
- 1. Selectivity and Maximum Response of this compound and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density | Semantic Scholar [semanticscholar.org]
- 3. Selectivity and Maximum Response of this compound and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Vibegron Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical animal studies with Vibegron. The goal is to improve the translational relevance of these studies for conditions like overactive bladder (OAB) and benign prostatic hyperplasia (BPH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist.[1][2][3] Activation of β3-ARs, which are highly expressed in the bladder's detrusor muscle, stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[1][2] This rise in cAMP activates protein kinase A, which ultimately results in the relaxation of the detrusor smooth muscle during the bladder filling phase. This relaxation increases the bladder's capacity to store urine, thereby alleviating symptoms of OAB such as urinary urgency and frequency.
Q2: Why is this compound considered highly selective for the β3 receptor, and why is this important?
A2: this compound's selectivity for the β3-AR is over 9000 times higher than for β1-AR or β2-ARs. This high selectivity is crucial because β1 and β2 receptors are predominantly found in other tissues, such as the heart and lungs. Off-target activation of these receptors can lead to undesirable side effects like increased heart rate or blood pressure changes. The high selectivity of this compound minimizes these potential cardiovascular effects, contributing to its favorable safety profile observed in clinical trials.
Q3: What are the most common animal models used to study this compound's efficacy for OAB and BPH?
A3: Common animal models include:
-
Rodent models of bladder outlet obstruction (BOO): Created by partial ligation of the urethra in rats, this model mimics the bladder hyperactivity and myogenic changes seen in conditions like BPH.
-
Spinal cord injury (SCI) models: In mice or rats, SCI induces neurogenic detrusor overactivity, characterized by frequent non-voiding contractions (NVCs).
-
Ischemia/reperfusion models: In vitro models using isolated rat bladders subjected to anoxia and reoxygenation can simulate the detrusor overactivity caused by bladder ischemia.
Q4: Are there significant species differences in this compound's activity?
A4: Yes, this is a critical translational consideration. The β3-adrenoceptor agonistic activity of this compound is approximately 80-fold lower in rats than in humans. This means that higher concentrations or doses are required in rat models to achieve a therapeutic effect comparable to that in humans. Researchers must account for this difference when designing dosing regimens for preclinical studies to avoid misinterpretation of efficacy data.
Troubleshooting Guide for this compound Animal Studies
This guide addresses specific issues that may arise during experiments, helping to ensure data quality and improve translational relevance.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in cystometry data (e.g., bladder capacity, voiding intervals). | 1. Anesthesia level: The depth of anesthesia (e.g., with urethane) can significantly impact bladder reflexes and post-voiding residual volume. 2. Catheter placement: Improper placement or dislodgement of the bladder catheter can lead to inaccurate pressure readings or leakage. 3. Animal stress/movement: In conscious animal models, stress and movement can cause fluctuations in intra-abdominal pressure, affecting bladder pressure readings. | 1. Maintain a consistent and appropriate level of anesthesia throughout the experiment. Monitor physiological signs (respiratory rate, reflexes) closely. 2. Secure the catheter with a purse-string suture and ensure it is tunneled subcutaneously to prevent dislodgement. Confirm placement before starting infusions. 3. Allow for an adequate acclimatization period for the animal in the experimental setup before recording baseline data. For mice, which are particularly active, anesthetized cystometry is often recommended to reduce variability. |
| This compound shows lower than expected efficacy in a rat model. | 1. Species difference in receptor affinity: As noted, this compound's potency is significantly lower in rats compared to humans. 2. Inadequate dose/concentration: The dose administered may not be sufficient to achieve the necessary target engagement in the bladder tissue. 3. Drug metabolism/clearance: Differences in cytochrome P450 enzyme activity between species could affect this compound's metabolism and bioavailability. | 1. Adjust the dosing regimen to account for the ~80-fold lower potency in rats. Review literature for effective dose ranges in similar rodent studies (e.g., 3 mg/kg intravenously or 30 mg/kg orally have been used in rat and mouse studies, respectively). 2. Perform dose-response studies to establish the optimal therapeutic dose in your specific animal model. 3. While this compound has a low potential for CYP-mediated drug interactions in humans, consider potential species differences. If feasible, conduct pharmacokinetic analysis to correlate plasma/tissue concentrations with pharmacodynamic effects. |
| Inconsistent results in in-vitro bladder strip/whole bladder assays. | 1. Tissue viability: Ischemia/reperfusion injury during tissue harvesting and preparation can affect muscle contractility. 2. Urothelium integrity: The urothelium plays a role in bladder signaling. Inconsistent removal or damage can affect experimental outcomes. 3. Spontaneous contractions: Isolated bladder preparations can exhibit spontaneous contractions that may interfere with the measurement of drug effects. | 1. Ensure rapid and careful dissection in cold, oxygenated Krebs solution to maintain tissue health. 2. Standardize the procedure for urothelium removal (or preservation, depending on the experimental question) to ensure consistency across preparations. 3. Allow the tissue to equilibrate in the organ bath until spontaneous contractions stabilize before adding this compound. Use the pre-treatment activity as a baseline for each tissue. |
Data Presentation: Quantitative Efficacy of this compound
Table 1: In Vitro Selectivity and Potency of this compound
| Receptor Subtype | Agonist | EC50 (nM) | Intrinsic Activity/Max Response (%) | Selectivity vs. β1/β2 |
| Human β3-AR | This compound | 2.13 | 99.2 - 104 | >7937-fold |
| Mirabegron | 10.0 | 80.4 - 88 | ~500-fold | |
| Human β1-AR | This compound | >10,000 | 0 | - |
| Mirabegron | 594 | 3 | - | |
| Human β2-AR | This compound | >10,000 | 2 | - |
| Mirabegron | 570 | 15 | - | |
| Data compiled from functional cellular assays using CHO or HEK cells expressing human β-adrenergic receptor subtypes. |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Treatment | Key Finding | Percent Change/Significance |
| Mouse | Spinal Cord Injury | This compound (30 mg/kg, oral) | Reduction in Non-Voiding Contractions (NVCs) | NVCs: 15.3 vs 29.7 (vehicle); P < .05 |
| Rat | Bladder Outlet Obstruction (BOO) | This compound (3 mg/kg, IV) | Reduction in Non-Voiding Contractions (NVCs) | Significant decrease vs. vehicle group |
| Rat | Ischemia/Reperfusion (in vitro) | This compound (0.3-30 µM) | Inhibition of spontaneous contraction amplitude | Dose-dependent inhibition |
Experimental Protocols
Detailed Methodology: Cystometry in Anesthetized Rodents
This protocol is a generalized procedure for performing cystometry in anesthetized rats or mice to evaluate bladder function.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate agent (e.g., urethane, 1.0-1.2 g/kg, intraperitoneally). Urethane is often chosen for its long-lasting and stable anesthetic plane that preserves voiding reflexes.
-
Place the animal in a supine position on a heating pad to maintain core body temperature at 36-38°C.
-
Perform a midline abdominal incision to expose the urinary bladder.
-
-
Catheter Implantation:
-
Carefully create a small incision at the apex of the bladder dome.
-
Insert a catheter (e.g., PE-50 tubing with a flared tip) into the bladder.
-
Secure the catheter with a purse-string suture around the incision to ensure a watertight seal.
-
Tunnel the external end of the catheter subcutaneously to the animal's back or neck to prevent interference.
-
-
Experimental Setup:
-
Connect the bladder catheter to a three-way stopcock.
-
Connect one port of the stopcock to a pressure transducer to record intravesical pressure.
-
Connect the second port to a syringe pump for continuous infusion of saline (room temperature or 37°C) at a constant rate (e.g., 0.04-0.1 ml/min for rats).
-
-
Data Acquisition:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin continuous saline infusion into the bladder.
-
Record the intravesical pressure continuously. A typical cystometrogram will show a gradual increase in pressure during filling, followed by a sharp increase and subsequent decrease corresponding to a micturition contraction.
-
After a stabilization period where 3-4 reproducible voiding cycles are observed, administer this compound (or vehicle) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Continue recording for a sufficient period to observe the drug's effect on urodynamic parameters.
-
-
Parameters for Analysis:
-
Bladder Capacity: The volume of saline infused just before a micturition contraction.
-
Voiding Pressure (Micturition Pressure): The peak intravesical pressure during a voiding contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
-
Non-Voiding Contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not lead to voiding.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the β3-AR, leading to detrusor muscle relaxation.
Experimental Workflow for Preclinical this compound Study
Caption: Workflow for evaluating this compound in an in vivo animal model.
References
Technical Support Center: Addressing Confounding Factors in Vibegron Clinical Trials for Overactive Bladder (OAB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of Vibegron for Overactive Bladder (OAB). The information is designed to help address specific issues related to confounding factors that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors to consider in clinical trials of this compound for OAB?
A1: In clinical trials of this compound for OAB, it is crucial to account for several potential confounding factors that can influence patient-reported outcomes and treatment efficacy. Key confounders include:
-
Age: The prevalence of OAB increases with age, and older adults may have different comorbidities and medication profiles.[1][2][3]
-
Sex: OAB is more common in women, and hormonal changes can affect symptoms.[4]
-
Body Mass Index (BMI): Obesity is a known risk factor for OAB.[1]
-
Comorbidities:
-
Benign Prostatic Hyperplasia (BPH): In male patients, BPH symptoms can overlap with OAB.
-
Neurological Conditions: Conditions like multiple sclerosis, stroke, and diabetic neuropathy can cause OAB symptoms.
-
Hypertension: While this compound has been shown to have no significant impact on blood pressure, it is a common comorbidity in the OAB population and should be monitored.
-
Urinary Tract Infections (UTIs): A history of recurrent UTIs can be a confounding factor.
-
-
Prior OAB Treatment: Previous use of anticholinergics or other β3-agonists can affect patient response to this compound.
-
Baseline OAB Severity: The initial severity of symptoms, including the presence or absence of urge urinary incontinence (OAB wet vs. OAB dry), can impact the magnitude of the treatment effect.
-
Lifestyle Factors: Excessive consumption of caffeine or alcohol can exacerbate OAB symptoms.
Q2: How can we control for confounding factors in our clinical trial design?
A2: Several methodological approaches can be employed during the design phase of a clinical trial to minimize the impact of confounding factors:
-
Randomization: This is the most effective method for controlling for both known and unknown confounders by randomly assigning participants to treatment and control groups, which helps to ensure an even distribution of baseline characteristics.
-
Restriction: This involves limiting the study population to individuals with specific characteristics, thereby creating a more homogenous group. For example, a trial might be restricted to a particular age range or sex.
-
Matching: This technique involves selecting control subjects who are similar to the treatment subjects with respect to specific confounding variables.
Q3: What statistical methods can be used to adjust for confounding factors during data analysis?
A3: Even with a robust study design, some imbalance in confounding variables may occur. Statistical methods can be used during the analysis phase to adjust for these imbalances:
-
Stratification: This method involves analyzing the data in subgroups (strata) based on the levels of the confounding variable.
-
Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) and logistic regression can be used to model the relationship between the treatment, outcome, and multiple confounding variables simultaneously. This allows for the estimation of the treatment effect while statistically controlling for the influence of the confounders.
-
Propensity Score Methods: Propensity scores estimate the probability of a participant receiving the treatment based on their baseline characteristics. These scores can then be used for matching, stratification, or as a covariate in a multivariate model to adjust for confounding.
Troubleshooting Guides
Problem: We are observing a high placebo response in our OAB clinical trial.
Possible Cause: The placebo effect is a well-documented phenomenon in OAB trials. This can be influenced by factors such as patient expectations, the use of voiding diaries, and the increased attention from healthcare professionals during the trial.
Solution:
-
Implement a Placebo Run-in Period: A single-blind placebo run-in period before randomization can help to identify and exclude patients who show a significant response to the placebo, thereby enriching the study population with true non-responders. The COURAGE trial of this compound in men with BPH and OAB symptoms utilized a 2-week single-blind placebo run-in.
-
Standardize Patient Interactions: Ensure that all interactions with study participants, including instructions for completing diaries and follow-up visits, are standardized across all treatment arms to minimize variability.
-
Statistical Modeling: Account for the placebo effect in the statistical analysis plan. The primary analysis should compare the change from baseline in the active treatment group to the change from baseline in the placebo group.
Problem: The treatment effect of this compound appears to be different in patients with and without urge urinary incontinence (OAB wet vs. OAB dry).
Possible Cause: The underlying pathophysiology and symptom burden can differ between patients with OAB wet and OAB dry, potentially leading to a differential treatment response.
Solution:
-
Pre-specify Subgroup Analyses: In the statistical analysis plan, pre-specify subgroup analyses for OAB wet and OAB dry populations. This was done in a post-hoc analysis of the EMPOWUR trial, which showed that this compound was effective in both populations.
-
Stratified Randomization: Consider stratifying the randomization by OAB subtype (wet vs. dry) to ensure a balanced distribution of these patients in each treatment arm.
-
Baseline Symptom Severity as a Covariate: Include the baseline severity of incontinence as a covariate in the statistical models to adjust for its potential influence on the treatment outcome.
Data Presentation
Table 1: Efficacy of this compound in the EMPOWUR Trial (12 Weeks)
| Endpoint | This compound 75 mg | Placebo | Tolterodine 4 mg ER |
| Change from Baseline in Daily Micturitions | |||
| Least Squares Mean (LSM) Change | -1.8 | -1.3 | -1.6 |
| P-value vs. Placebo | <0.001 | - | - |
| Change from Baseline in Daily Urge Urinary Incontinence (UUI) Episodes (in incontinent patients) | |||
| LSM Change | -2.0 | -1.4 | -1.8 |
| P-value vs. Placebo | <0.0001 | - | - |
| Change from Baseline in Daily Urgency Episodes | |||
| LSM Change | Not Reported | Not Reported | Not Reported |
| P-value vs. Placebo | <0.01 | - | - |
| Change from Baseline in Volume Voided per Micturition (mL) | Not Reported | Not Reported | Not Reported |
| P-value vs. Placebo | <0.01 | - | - |
Source: EMPOWUR Trial
Table 2: Efficacy of this compound in Men with OAB and BPH (COURAGE Trial - 12 Weeks)
| Endpoint | This compound 75 mg | Placebo |
| Change from Baseline in Daily Micturitions | ||
| Least Squares Mean Difference (LSMD) vs. Placebo (95% CI) | -0.74 (-1.02, -0.46) | - |
| P-value | <0.0001 | - |
| Change from Baseline in Daily Urgency Episodes | ||
| LSMD vs. Placebo (95% CI) | -0.95 (-1.37, -0.54) | - |
| P-value | <0.0001 | - |
| Change from Baseline in Daily Nocturia Episodes | ||
| LSMD vs. Placebo (95% CI) | -0.22 (-0.36, -0.09) | - |
| P-value | 0.002 | - |
| Change from Baseline in Daily UUI Episodes | ||
| LSMD vs. Placebo (95% CI) | -0.80 (-1.33, -0.27) | - |
| P-value | 0.003 | - |
Source: COURAGE Trial
Table 3: Patient-Reported Outcomes in the COMPOSUR Real-World Study (6 Months)
| Outcome | This compound 75 mg |
| Mean OAB Satisfaction with Treatment Questionnaire (OAB-SAT-q) Satisfaction Score (SD) | 70.0 (21.9) |
| Persistence with Treatment (95% CI) | 73.9% (69.3% - 78.0%) |
| Preference for this compound over Previous OAB Treatment (95% CI) | 85.6% (81.1% - 90.1%) |
Source: COMPOSUR Study (6-Month Interim Analysis)
Experimental Protocols
EMPOWUR Trial Methodology
-
Study Design: A Phase 3, randomized, double-blind, placebo- and active-controlled trial.
-
Participants: Adult patients with OAB for at least 3 months, with an average of ≥8 micturitions per day. A subset of patients could have OAB dry.
-
Intervention: Patients were randomized in a 5:5:4 ratio to receive once-daily this compound 75 mg, placebo, or tolterodine 4 mg extended-release for 12 weeks.
-
Data Collection: Patients completed a 7-day voiding diary at baseline and at weeks 2, 4, 8, and 12 to record micturitions, UUI episodes, and urgency episodes.
-
Primary Endpoints:
-
Change from baseline in the average daily number of micturitions at week 12.
-
Change from baseline in the average daily number of UUI episodes at week 12.
-
-
Key Secondary Endpoints: Change from baseline in the average daily number of urgency episodes and volume voided per micturition.
-
Statistical Analysis: Efficacy was assessed in the full analysis set. A mixed model for repeated measures was used for the analysis of continuous efficacy endpoints.
COURAGE Trial Methodology
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Men aged ≥45 years with persistent OAB symptoms (≥8 micturitions and ≥3 urgency episodes per day) and a prior diagnosis of BPH, who were on stable treatment with an α-blocker with or without a 5α-reductase inhibitor.
-
Intervention: Following a 2-week single-blind placebo run-in, patients were randomized 1:1 to receive once-daily this compound 75 mg or placebo for 24 weeks.
-
Primary Endpoints:
-
Change from baseline in the mean daily number of micturitions at week 12.
-
Change from baseline in the mean daily number of urgency episodes at week 12.
-
-
Secondary Endpoints: Change from baseline in nocturia episodes, UUI episodes, International Prostate Symptom Score (IPSS) storage scores, and volume voided per micturition at week 12.
-
Statistical Analysis: Efficacy endpoints were analyzed using an ANCOVA model with treatment group and use of 5α-reductase inhibitors as fixed effects, and the corresponding baseline value as a continuous covariate.
Mandatory Visualization
Caption: this compound's β3-Adrenergic Receptor Signaling Pathway.
References
- 1. An Evaluation of the Efficacy and Safety of this compound in the Treatment of Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Methods to Address Confounding and Other Biases in Meta-Analyses: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound for the Treatment of Overactive Bladder in Women: A Subgroup Analysis From the Double-Blind, Randomized, Controlled EMPOWUR Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures for OAB Animal Models for Vibegron Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers creating overactive bladder (OAB) animal models for Vibegron research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the surgical creation of OAB animal models.
Model 1: Partial Bladder Outlet Obstruction (pBOO)
| Problem | Possible Cause | Solution |
| High mortality rate during or shortly after surgery | Anesthesia overdose, excessive bleeding, bladder injury.[1][2] | - Use a reliable anesthetic combination (e.g., ketamine/xylazine) and monitor the animal's vital signs.[1] - Ensure gentle handling of tissues to avoid bladder or urethral injury.[1] - The transperineal approach may have a higher survival rate than the transperitoneal approach (93% vs. 73%).[1] |
| Inconsistent OAB phenotype (variable bladder hyperactivity) | Inconsistent degree of urethral ligation. | - Use a spacer (e.g., a polyethylene tube) alongside the urethra during ligation to ensure a consistent degree of obstruction. |
| Urinary retention and bladder stones | Excessive urethral obstruction. | - Ensure the ligature is not too tight. The goal is partial, not complete, obstruction. - Monitor for signs of urinary retention (e.g., distended bladder, anuria) and euthanize if severe. |
| Infection at the surgical site | Poor aseptic technique. | - Maintain a sterile surgical field. - Administer pre-operative antibiotics if necessary. - Monitor the incision site daily for signs of infection. |
Model 2: Chemically-Induced OAB (Cyclophosphamide - CYP)
| Problem | Possible Cause | Solution |
| High mortality or excessive weight loss | Systemic toxicity of CYP. | - Adjust the dose and frequency of CYP administration. Chronic, lower-dose regimens may be better tolerated than acute high doses. - Provide supportive care, including fluid therapy and nutritional support. |
| Variable bladder inflammation and hyperactivity | Differences in individual animal response to CYP. | - Use a consistent dosing schedule and route of administration (intraperitoneal is common). - Increase the number of animals per group to account for individual variability. |
| Hemorrhagic cystitis leading to significant bleeding | A known side effect of CYP, caused by its metabolite acrolein. | - Ensure adequate hydration to help dilute acrolein in the urine. - Co-administration of MESNA (2-mercaptoethane sulfonate sodium) can neutralize acrolein. |
Model 3: Chemically-Induced OAB (Protamine Sulfate + Potassium Chloride)
| Problem | Possible Cause | Solution |
| Lack of bladder hyperactivity after infusion | Insufficient urothelial barrier disruption or insufficient potassium chloride concentration. | - Ensure the protamine sulfate is in contact with the urothelium for a sufficient duration (e.g., 60 minutes). - Use an adequate concentration of potassium chloride (e.g., 300-500 mM) to stimulate afferent nerves. |
| Bladder irritation and inflammation not resolving | Potential cytotoxic effects of the chemicals. | - This model is designed to be acute. If a chronic model is needed, consider the pBOO or chronic CYP models. |
| Difficulty with intravesical catheterization | Small size of the animal's urethra. | - Use an appropriately sized catheter and lubricate it well. - Anesthesia should be sufficient to prevent urethral spasms. |
Frequently Asked Questions (FAQs)
Q1: Which OAB animal model is best for studying the efficacy of this compound?
A1: The choice of model depends on the specific research question.
-
Partial Bladder Outlet Obstruction (pBOO): This model mimics the OAB symptoms seen in patients with benign prostatic hyperplasia (BPH) and is useful for studying the effects of this compound on detrusor overactivity caused by anatomical obstruction.
-
Cyclophosphamide (CYP)-Induced OAB: This model creates bladder inflammation and mimics OAB with a neurogenic component. It is useful for investigating the anti-inflammatory and sensory-modulating effects of this compound.
-
Protamine Sulfate + Potassium Chloride Model: This is an acute model that focuses on urothelial barrier dysfunction and afferent nerve activation. It can be used to quickly screen compounds that may modulate sensory pathways involved in OAB.
Q2: What are the key considerations for post-operative care in surgically-induced OAB models?
A2: Proper post-operative care is crucial for animal welfare and data quality. Key considerations include:
-
Analgesia: Provide adequate pain relief (e.g., buprenorphine, carprofen) for at least 3 days post-surgery.
-
Hydration and Nutrition: Ensure easy access to food and water. Subcutaneous fluid administration (e.g., warmed saline, glucose) can help prevent dehydration.
-
Thermoregulation: Keep the animal warm during and after surgery using a heating pad.
-
Monitoring: Observe the animal daily for signs of pain, infection, or complications like urinary retention.
-
Wound Care: Keep the incision site clean and monitor for signs of dehiscence or infection.
Q3: How can I confirm the successful creation of an OAB phenotype in my animal model?
A3: Urodynamic evaluation is the gold standard for confirming OAB. This typically involves:
-
Cystometry: Anesthetized or conscious cystometry can be performed to measure bladder capacity, voiding pressure, voiding frequency, and the presence of non-voiding contractions.
-
Voiding Spot on Paper (VSOP): This non-invasive method can be used to assess voiding frequency and volume in conscious mice.
Histological analysis of the bladder tissue can also be performed to assess for inflammation, urothelial hyperplasia, and detrusor muscle hypertrophy.
Q4: What is the mechanism of action of this compound that I should be aware of when designing my study?
A4: this compound is a selective β3-adrenergic receptor (β3-AR) agonist. Its primary mechanism of action involves:
-
Binding to β3-ARs on the detrusor smooth muscle of the bladder.
-
Activation of adenylyl cyclase , which increases intracellular cyclic adenosine monophosphate (cAMP).
-
Activation of Protein Kinase A (PKA) by cAMP.
-
PKA-mediated phosphorylation of proteins that leads to the relaxation of the detrusor muscle.
This results in an increased bladder capacity and a reduction in OAB symptoms. There is also evidence that this compound may modulate afferent nerve signaling from the bladder.
Experimental Protocols
Protocol 1: Partial Bladder Outlet Obstruction (pBOO) in Rats (Transperitoneal Approach)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., ketamine 40 mg/kg and xylazine 20 mg/kg, intramuscularly).
-
Surgical Preparation: Place the rat in a supine position. Shave the lower abdomen and disinfect the surgical area.
-
Incision: Make a 4-cm midline incision in the lower abdomen to expose the bladder and proximal urethra.
-
Ligation: Carefully dissect the proximal urethra without damaging it. Place a polyethylene tube alongside the urethra. Ligate the urethra with a 3-0 silk suture around both the urethra and the tube.
-
Removal of Spacer: Gently remove the polyethylene tube, leaving the ligature in place to create a partial obstruction.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animal as described in the FAQs. The OAB phenotype typically develops over several weeks.
Protocol 2: Cyclophosphamide (CYP)-Induced OAB in Mice
-
Animal Selection: Use male or female mice (e.g., C57BL/6).
-
CYP Preparation: Dissolve CYP in saline to the desired concentration.
-
Administration: For a chronic model, inject CYP intraperitoneally at a dose of 40-80 mg/kg every 2 days for 7 days. A single higher dose can be used for an acute model.
-
Monitoring: Monitor the animals for signs of toxicity (weight loss, lethargy) and bladder hyperactivity (increased urination frequency).
-
Evaluation: The OAB phenotype can be evaluated 24-48 hours after the final injection for chronic models, or within hours for acute models.
Signaling Pathways and Workflows
Caption: this compound's signaling pathway in detrusor muscle relaxation.
Caption: Experimental workflow for OAB model creation and this compound testing.
Caption: Troubleshooting decision tree for high mortality in OAB models.
References
Managing increased urinary frequency in geriatric patients on Vibegron
This guide is intended for researchers, scientists, and drug development professionals managing clinical studies involving Vibegron, with a specific focus on the geriatric population.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and highly selective beta-3 adrenergic receptor (β3-AR) agonist.[1] These receptors are predominantly located in the detrusor (bladder) muscle.[2] Upon activation by this compound, the β3-AR stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[3][4] This intracellular cascade results in the relaxation of the detrusor smooth muscle during the bladder's filling phase, thereby increasing bladder capacity and reducing the symptoms of overactive bladder (OAB), such as urinary frequency.[5]
Q2: Is increased urinary frequency an expected side effect of this compound in geriatric patients?
A2: No, it is not. This compound is indicated for the treatment of OAB, which includes the symptom of increased urinary frequency. Clinical trials, including subgroup analyses of geriatric patients (aged ≥65 and ≥75), have demonstrated that this compound significantly reduces the average daily number of micturitions compared to placebo. Therefore, a report of increased urinary frequency in a trial participant should be considered a paradoxical effect and warrants further investigation.
Q3: What are the most common adverse events observed with this compound in the geriatric population?
A3: In clinical trials, the safety profile of this compound in older adults (≥65 years) was found to be consistent with the overall population. The most common adverse reactions (≥2% incidence) reported include headache, urinary tract infection (UTI), nasopharyngitis, diarrhea, nausea, and upper respiratory tract infection. Notably, urinary retention is a known risk, particularly in patients with bladder outlet obstruction or those concurrently taking muscarinic antagonist medications.
Q4: Are there specific pharmacokinetic considerations for this compound in the elderly?
A4: While studies have shown that systemic exposure to this compound can be slightly higher in elderly subjects compared to younger individuals, these differences are not considered clinically significant. Consequently, no dosage adjustment is recommended based on age. This compound has a lower risk of cytochrome P450 (CYP) drug-drug interactions compared to other OAB medications, which is an important consideration in geriatric patients who are often on multiple medications (polypharmacy).
Q5: How should a researcher approach a case of increased urinary frequency in a geriatric patient during a clinical trial?
A5: An immediate investigation into the cause is crucial. The troubleshooting should focus on identifying other potential causes for the increased frequency, as the effect is unlikely to be a direct pharmacological action of this compound. Key steps include assessing for urinary tract infection (UTI), reviewing concomitant medications, evaluating patient adherence and fluid intake, and considering urodynamic testing if necessary. See the detailed troubleshooting guide below.
Troubleshooting Guide: Increased Urinary Frequency
This guide provides a structured approach for investigators when a geriatric participant on this compound reports an increase in urinary frequency.
Initial Assessment:
-
Confirm the Symptom: Obtain a detailed history of the increased frequency. Quantify the change using the patient's voiding diary.
-
Rule out Urinary Tract Infection (UTI): UTI is a common adverse event with this compound and a primary cause of increased urinary frequency in the elderly.
-
Action: Collect a urine sample for urinalysis and culture before considering any antibiotic treatment.
-
Management: If a UTI is confirmed, treat according to local guidelines, considering common pathogens and resistance patterns in the elderly. The study drug may or may not be discontinued based on the protocol and clinical judgment.
-
-
Review Concomitant Medications: Assess for any new medications or changes in dosages of existing ones (e.g., diuretics) that could impact urinary frequency.
-
Assess Fluid Intake: Inquire about any recent changes in the volume or type of fluid intake (e.g., increased caffeine or alcohol).
-
Check Adherence: Confirm the patient is taking the study medication as prescribed.
Secondary Investigation (If initial assessment is inconclusive):
-
Evaluate for Urinary Retention: Although paradoxical, increased frequency can sometimes be a symptom of incomplete bladder emptying (overflow incontinence).
-
Action: Measure post-void residual (PVR) urine volume using a bladder scanner or catheterization. This compound may increase the risk of urinary retention in susceptible individuals.
-
-
Consider Urodynamic Studies: If symptoms persist and the cause remains unclear, a urodynamic study can provide detailed information about bladder function, including capacity, compliance, and the presence of detrusor overactivity.
Data Presentation
The following tables summarize key efficacy data from the EMPOWUR Phase III clinical trial, focusing on urinary frequency in the geriatric population.
Table 1: Change from Baseline in Average Daily Micturitions (Urinary Frequency) at Week 12
| Patient Population | Treatment Group | Baseline (Mean # of Micturitions/Day) | LS Mean Change from Baseline | Placebo-Adjusted Difference (95% CI) | P-Value |
| Overall Population | This compound 75 mg | 11.5 | -1.8 | -0.5 (-0.8, -0.2) | <0.001 |
| Placebo | 11.5 | -1.3 | - | - | |
| Geriatric (≥65 years) | This compound 75 mg | Not Specified | -2.1 | -0.8 (-1.2, -0.4) | <0.0001 |
| Placebo | Not Specified | -1.3 | - | - | |
| Geriatric (≥75 years) | This compound 75 mg | Not Specified | -2.0 | -0.6 (-1.2, -0.1) | <0.05 |
| Placebo | Not Specified | -1.4 | - | - |
Data sourced from the EMPOWUR trial and its subpopulation analysis. LS Mean = Least Squares Mean. CI = Confidence Interval.
Experimental Protocols
Protocol Summary: The EMPOWUR Phase III Trial
This section outlines the methodology used in the pivotal EMPOWUR study, which evaluated the efficacy and safety of this compound.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter international Phase III study.
-
Participants: Adult patients with a history of OAB for at least 3 months.
-
Randomization: Patients were randomized in a 5:5:4 ratio to receive:
-
This compound 75 mg once daily
-
Placebo once daily
-
Tolterodine ER 4 mg once daily (active control)
-
-
Treatment Duration: 12 weeks, with a 2-week single-blind placebo run-in period and a 4-week safety follow-up.
-
Key Inclusion Criteria:
-
History of OAB for ≥3 months.
-
Based on a 7-day diary:
-
OAB Wet: Average of ≥8 micturitions and ≥1 urge urinary incontinence (UUI) episode per day.
-
OAB Dry: Average of ≥8 micturitions, ≥3 urgency episodes, and <1 UUI episode per day.
-
-
-
Key Exclusion Criteria:
-
Post-void residual (PVR) urine volume >150 mL.
-
History of neurodegenerative diseases (e.g., multiple sclerosis, Parkinson's disease) affecting the lower urinary tract.
-
Uncontrolled diabetes mellitus.
-
Current stress incontinence as the predominant symptom.
-
-
Primary Efficacy Endpoints:
-
Change from baseline at week 12 in the average daily number of micturitions.
-
Change from baseline at week 12 in the average daily number of UUI episodes.
-
-
Data Collection: Patients completed 7-day voiding diaries at baseline and at weeks 2, 4, 8, and 12.
-
Statistical Analysis: A constrained longitudinal data model was used for statistical analysis of efficacy endpoints, comparing this compound to placebo.
Visualizations
Signaling Pathway
Caption: this compound's β3-AR agonist signaling pathway leading to detrusor muscle relaxation.
Experimental Workflow
Caption: Workflow for the EMPOWUR Phase III clinical trial.
Troubleshooting Logic
Caption: Decision tree for troubleshooting increased urinary frequency in geriatric patients.
References
- 1. auajournals.org [auajournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound for Overactive Bladder Treatment in Older Adults: Results From the EMPOWUR Trial - American Urological Association [auanews.net]
- 4. Efficacy and Safety of Once-Daily this compound for Treatment of Overactive Bladder in Patients Aged ≥65 and ≥75 Years: Subpopulation Analysis from the EMPOWUR Randomized, International, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Once-Daily this compound for Treatment of Overactive Bladder in Patients Aged ≥65 and ≥75 Years: Subpopulation Analysis from the EMPOWUR Randomized, International, Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Vibegron administration protocols for long-term efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals adjusting Vibegron administration protocols for long-term efficacy studies.
Troubleshooting Guide
Researchers may encounter several challenges during long-term in vivo studies with this compound. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Diminishing Efficacy Over Time (Tachyphylaxis) | - Receptor Desensitization/Downregulation: Prolonged agonist exposure can lead to a decrease in β3-adrenergic receptor (β3-AR) density or signaling efficiency. While β3-ARs are generally more resistant to desensitization than β1 and β2-ARs, it can occur with chronic stimulation.[1][2] - Altered Drug Metabolism: Changes in metabolic enzyme activity over the course of a long-term study. - Progression of Disease Model: The underlying pathophysiology of the animal model may be worsening, masking the drug's effect. | - Assess Receptor Density and Function: At study termination, harvest bladder tissue to quantify β3-AR density (Bmax) and affinity (Kd) using radioligand binding assays. Compare with a control group. A significant decrease in Bmax suggests downregulation. - Measure Downstream Signaling: Quantify cyclic AMP (cAMP) levels in bladder tissue in response to an acute this compound challenge. A blunted cAMP response, despite normal receptor density, indicates functional desensitization. - Pharmacokinetic Analysis: Collect serial blood samples to determine if this compound's pharmacokinetic profile changes over the study period. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., drug-free weekends) to allow for potential receptor resensitization. |
| High Variability in Urodynamic Measurements | - Improper Cystometry Technique: Inconsistent bladder filling rates, anesthesia levels (if used), or animal stress can significantly impact results. - Inconsistent Drug Administration: Issues with the delivery system (e.g., osmotic pump failure, incorrect gavage technique) leading to variable drug exposure. - Animal Model Variability: Inherent biological variability within the chosen overactive bladder (OAB) model. | - Standardize Cystometry Protocol: Strictly control filling rates and use conscious cystometry where possible to avoid anesthetic confounds. Ensure proper animal acclimatization.[3][4] - Verify Drug Delivery: For continuous infusion studies, check pump patency and residual volume at the end of the study. For oral dosing, ensure consistent administration technique. - Increase Sample Size: A larger cohort can help overcome inherent biological variability. - Use Telemetry: If feasible, telemetry-based cystometry can provide continuous, long-term data without the stress of repeated handling. |
| Unexpected Cardiovascular Effects (e.g., Hypertension) | - Off-Target Effects: Although this compound is highly selective for β3-AR, at high doses, off-target effects on β1-ARs in the heart could theoretically occur. However, clinical data suggests this compound has no clinically significant effects on blood pressure or heart rate.[5] - Animal Model-Specific Response: The chosen animal model may have a different cardiovascular response profile compared to humans. | - Dose-Response Study: Conduct a preliminary dose-ranging study to identify the optimal therapeutic dose with minimal side effects. - Monitor Cardiovascular Parameters: Include regular blood pressure and heart rate monitoring in the study protocol. - Consider Species Differences: Be aware of potential pharmacological differences between the animal model and humans. |
| Poor Drug Solubility/Stability in Formulation | - Incorrect Vehicle Selection: The chosen vehicle may not be appropriate for long-term stability or in vivo administration of this compound. | - Vehicle Screening: Test the solubility and stability of this compound in various biocompatible vehicles (e.g., saline, PBS with co-solvents like PEG300, or suspensions with methylcellulose). - Formulation for Continuous Delivery: For osmotic pumps, ensure the formulation remains stable at 37°C for the duration of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and administration route for a long-term preclinical efficacy study of this compound in a rodent model of OAB?
A1: The standard approved oral dose in humans is 75 mg once daily. For preclinical rodent studies, allometric scaling should be used to determine an equivalent dose. A starting point for rats could be in the range of 1-10 mg/kg/day, administered orally via gavage or through continuous infusion using osmotic pumps for consistent plasma concentrations. A pilot dose-finding study is highly recommended to establish the optimal dose for the specific animal model and study duration.
Q2: Which animal model is best suited for long-term studies of OAB with this compound?
A2: Several rodent models can be used, each with its own advantages and limitations.
-
Partial Bladder Outlet Obstruction (pBOO): Surgically induced obstruction that leads to detrusor overactivity. This is a well-established model but can have surgical complications.
-
Spontaneously Hypertensive Rats (SHR): These rats often develop detrusor overactivity and can be a good non-surgical model.
-
Chemical-Induced Cystitis: Models using substances like cyclophosphamide can induce bladder inflammation and overactivity, but the inflammatory component may not be representative of all human OAB. The choice of model should be guided by the specific research question and the desire to mimic a particular aspect of human OAB.
Q3: How can I assess potential β3-adrenergic receptor desensitization or downregulation during my long-term study?
A3: At the end of the study, you should perform ex vivo analyses on bladder tissue.
-
Radioligand Binding Assay: This is the gold standard for quantifying receptor density (Bmax) and affinity (Kd). A decrease in Bmax in the this compound-treated group compared to the vehicle control would indicate receptor downregulation.
-
cAMP Accumulation Assay: This functional assay measures the downstream signaling of the β3-AR. Bladder tissue from treated and control animals can be challenged with a known concentration of this compound, and the resulting cAMP production is measured. A reduced cAMP response in the treated group, even with normal receptor density, would suggest functional desensitization.
Q4: What are the key urodynamic parameters to measure for assessing this compound's long-term efficacy?
A4: In conscious cystometry studies, the primary efficacy endpoints to assess bladder function include:
-
Micturition Frequency: The number of voids over a specific period.
-
Voided Volume: The volume of urine per micturition.
-
Intercontractile Interval: The time between bladder contractions.
-
Non-voiding Contractions: The frequency and amplitude of bladder contractions that do not result in urination, a hallmark of detrusor overactivity.
-
Bladder Capacity: The volume at which a voiding contraction is initiated.
Experimental Protocols
Protocol 1: Assessment of β3-Adrenergic Receptor Density via Radioligand Binding Assay
Objective: To quantify the density of β3-adrenergic receptors in bladder tissue following long-term this compound administration.
Methodology:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the bladder.
-
Place the bladder in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Carefully remove the urothelium and mince the detrusor muscle.
-
Homogenize the tissue using a tissue homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of a radiolabeled β3-AR antagonist (e.g., [³H]-SR59230A).
-
For each concentration, prepare parallel wells containing an excess of a non-radiolabeled β3-AR antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each radioligand concentration.
-
Perform non-linear regression analysis on the specific binding data to determine the maximal binding capacity (Bmax, in fmol/mg protein) and the dissociation constant (Kd, in nM).
-
Protocol 2: Measurement of Intracellular cAMP Levels
Objective: To assess the functional response of β3-adrenergic receptors in bladder tissue.
Methodology:
-
Tissue Preparation:
-
Excise and prepare detrusor muscle strips as described in Protocol 1.
-
Allow the tissue strips to equilibrate in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
cAMP Accumulation:
-
Incubate the tissue strips with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Include a basal (no drug) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Terminate the reaction by adding ice-cold ethanol or by flash-freezing the tissue in liquid nitrogen.
-
-
cAMP Quantification:
-
Homogenize the tissue and centrifuge to remove cellular debris.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) or a competitive binding assay kit.
-
-
Data Analysis:
-
Normalize the cAMP concentration to the amount of protein in each sample.
-
Plot the dose-response curve for this compound-induced cAMP accumulation to determine the EC50 and Emax values.
-
Visualizations
Caption: this compound signaling pathway in detrusor smooth muscle cells.
Caption: Experimental workflow for a long-term this compound efficacy study.
Caption: Logical workflow for troubleshooting diminished efficacy.
References
- 1. Agonist‐induced desensitisation of β3‐adrenoceptors: Where, when, and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conscious Cystometry Bladder Function Testing [protocols.io]
- 5. Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Statistical Power of Vibegron Clinical Trial Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vibegron clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the key signaling pathway involved?
A1: this compound is a selective β3-adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder.[3][4] This is achieved through the following signaling pathway:
-
This compound Binding: this compound binds to and activates the β3-adrenergic receptors located on the detrusor muscle cells.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Detrusor Muscle Relaxation: PKA activation results in the phosphorylation of proteins that lead to the relaxation of the detrusor smooth muscle, thereby increasing bladder capacity.
Q2: What were the primary and key secondary efficacy endpoints in the pivotal this compound clinical trials?
A2: The pivotal Phase 3 clinical trial for this compound, known as the EMPOWUR study, evaluated the efficacy of a 75 mg once-daily dose.
-
Co-Primary Efficacy Endpoints:
-
Change from baseline in the average daily number of micturitions (urinations).
-
Change from baseline in the average daily number of urge urinary incontinence (UUI) episodes.
-
-
Key Secondary Efficacy Endpoints:
-
Change from baseline in the average daily number of urgency episodes.
-
Change from baseline in the average volume voided per micturition.
-
Proportion of patients with a 75% or greater reduction in UUI episodes.
-
Q3: How can I increase the statistical power of my analysis of this compound clinical trial data without increasing the sample size?
A3: Enhancing statistical power is crucial for detecting true treatment effects. Here are several strategies that can be employed during the analysis phase:
-
Utilize a more precise primary endpoint: A continuous variable (e.g., change in mean number of micturitions) will generally have more power than a binary endpoint (e.g., proportion of responders).
-
Adjust for covariates: Including relevant baseline characteristics (e.g., age, gender, baseline symptom severity) as covariates in your statistical model (like ANCOVA) can reduce the error variance and increase the power to detect a treatment effect.
-
Use a one-tailed test if appropriate: If there is a strong directional hypothesis (e.g., this compound is expected to reduce symptoms), a one-tailed test can be more powerful than a two-tailed test. However, this must be justified a priori.
-
Employ repeated measures analysis: For longitudinal data collected at multiple time points (e.g., baseline, week 2, 4, 8, 12), a mixed-effects model for repeated measures (MMRM) can be more powerful than a simple endpoint analysis as it utilizes all available data.
-
Reduce measurement error: Ensure consistent and accurate data collection methods. For patient-reported outcomes, clear instructions and training can minimize variability.
Troubleshooting Guides
Problem 1: High variability in placebo response is obscuring the treatment effect of this compound.
-
Possible Cause: The placebo effect is a well-documented phenomenon in overactive bladder (OAB) clinical trials. Factors such as patient expectations, study participation itself, and natural symptom fluctuation can contribute to a significant response in the placebo group.
-
Troubleshooting Steps:
-
Subgroup Analysis: Investigate if the placebo response is more pronounced in certain subgroups (e.g., based on baseline severity, age, or prior treatment history). This can help identify populations where the treatment effect is more apparent.
-
Predictive Modeling: Develop a model to identify baseline characteristics that are predictive of a high placebo response. This can help to understand the drivers of the placebo effect in your trial.
-
Focus on Objective Endpoints: While patient-reported outcomes are crucial, also analyze more objective measures that may be less susceptible to placebo effects, such as volume voided per micturition.
-
Run-in Period Analysis: Analyze the data from the single-blind placebo run-in period to understand the initial placebo response and its stability.
-
Problem 2: The distribution of the primary endpoint data is not normal, violating the assumptions of standard parametric tests.
-
Possible Cause: Clinical trial data, particularly count data like the number of incontinence episodes, often follow a non-normal distribution (e.g., Poisson or negative binomial).
-
Troubleshooting Steps:
-
Data Transformation: Apply a mathematical transformation (e.g., square root, log) to the data to see if it normalizes the distribution.
-
Non-parametric Tests: Utilize non-parametric statistical tests (e.g., Wilcoxon rank-sum test) which do not assume a normal distribution. These tests are generally less powerful than their parametric counterparts but are more robust to violations of distributional assumptions.
-
Generalized Linear Models (GLMs): Use a GLM that can accommodate different data distributions. For count data, a Poisson regression or a negative binomial regression model would be appropriate. These models can also incorporate covariates to adjust for other factors.
-
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics from the EMPOWUR and COURAGE Trials
| Characteristic | EMPOWUR (this compound 75 mg) | EMPOWUR (Placebo) | COURAGE (this compound 75 mg) | COURAGE (Placebo) |
| Number of Patients | 545 | 540 | 538 | 542 |
| Mean Age (years) | 59.9 | - | 67.1 | 67.1 |
| Female (%) | 85.6 | - | 0 | 0 |
| Mean Daily Micturitions | - | - | 11.4 | 11.4 |
| Mean Daily Urgency Episodes | - | - | 6.0 | 5.8 |
| Mean Daily UUI Episodes | - | - | 1.3 | 1.2 |
Data from the EMPOWUR and COURAGE trials.
Table 2: Summary of Efficacy Results from the EMPOWUR and COURAGE Trials (Change from Baseline at Week 12)
| Efficacy Endpoint | EMPOWUR (this compound 75 mg) | EMPOWUR (Placebo) | COURAGE (this compound 75 mg) | COURAGE (Placebo) |
| Mean Daily Micturitions | -1.8 | -1.3 | -2.6 | -1.9 |
| Mean Daily UUI Episodes | -2.0 | -1.4 | -2.2 | -1.4 |
| Mean Daily Urgency Episodes | -2.5 | -1.9 | -2.9 | -1.9 |
| Mean Volume Voided (mL) | +37.6 | +19.3 | +33.8 | +18.7 |
Data from the EMPOWUR and COURAGE trials.
Table 3: Common Adverse Events (≥2% in this compound Group and higher than Placebo) in the EMPOWUR and COURAGE Trials
| Adverse Event | EMPOWUR (this compound 75 mg) % | EMPOWUR (Placebo) % | COURAGE (this compound 75 mg) % | COURAGE (Placebo) % |
| Hypertension | 1.7 | 1.7 | 9.0 | 8.3 |
| Nasopharyngitis | 2.8 | 1.7 | - | - |
| Headache | 4.0 | 2.4 | - | - |
| Urinary Tract Infection | - | - | 2.5 | 2.2 |
| Diarrhea | 2.2 | 1.1 | - | - |
| Nausea | 2.2 | 1.1 | - | - |
Data from the EMPOWUR and COURAGE trials.
Experimental Protocols
Protocol: Assessment of Efficacy Endpoints in a Phase 3 OAB Clinical Trial
-
Patient Screening and Enrollment:
-
Establish clear inclusion and exclusion criteria based on the study protocol. For example, in the EMPOWUR trial, patients had to have a history of OAB for at least 3 months and a certain frequency of micturitions and urgency or UUI episodes.
-
Obtain informed consent from all participants.
-
-
Baseline Data Collection (Single-Blind Placebo Run-in):
-
Administer a single-blind placebo to all eligible participants for a defined period (e.g., 2 weeks).
-
During this period, instruct patients to complete a daily electronic diary to record:
-
Time of each micturition.
-
Volume of each void (using a provided collection cup).
-
Each episode of urgency, rated on a severity scale.
-
Each episode of incontinence and whether it was associated with urgency.
-
-
-
Randomization and Blinding:
-
Randomize eligible patients in a double-blind manner to receive either this compound, placebo, or an active comparator. The EMPOWUR trial used a 5:5:4 randomization ratio for this compound, placebo, and tolterodine.
-
Ensure that both patients and investigators are blinded to the treatment allocation.
-
-
Treatment Period and Follow-up:
-
The treatment period is typically 12 weeks.
-
Schedule follow-up visits at predefined intervals (e.g., weeks 2, 4, 8, and 12).
-
At each visit, review the patient's diary for compliance and data quality, and assess for any adverse events.
-
-
Data Analysis:
-
The primary analysis should be conducted on the Full Analysis Set (FAS), which typically includes all randomized patients who received at least one dose of the study drug and have a baseline and at least one post-baseline efficacy measurement.
-
Use a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the primary and key secondary endpoints. This model should include terms for treatment, visit, treatment-by-visit interaction, and baseline value as a covariate.
-
References
- 1. This compound shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
Validation & Comparative
Vibegron and Mirabegron: A Comparative Analysis of Beta-3 Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Vibegron and mirabegron are both agonists of the beta-3 adrenergic receptor (β3-AR), a key target in the treatment of overactive bladder (OAB). Their therapeutic efficacy is rooted in their ability to relax the detrusor smooth muscle of the bladder. However, the selectivity of these drugs for the β3-AR over other beta-adrenoceptor subtypes (β1-AR and β2-AR) is a critical determinant of their safety profile, as off-target activation can lead to cardiovascular side effects. This guide provides a detailed comparative analysis of the β3-AR selectivity of this compound and mirabegron, supported by experimental data.
Quantitative Comparison of In Vitro Potency and Selectivity
Functional cellular assays are crucial for determining the potency and selectivity of β3-AR agonists. The data presented below, derived from studies using Chinese hamster ovary (CHO) and human embryonic kidney (HEK) 293 cells expressing human β-adrenoceptor subtypes, allows for a direct comparison of this compound and mirabegron.
Functional Potency (EC50) at the Human β3-Adrenoceptor
The half-maximal effective concentration (EC50) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value signifies higher potency.
| Drug | Mean EC50 (nM) at β3-AR[1][2] |
| This compound | 2.13 |
| Mirabegron | 10.0 |
Data represents the mean from multiple biological replicates.
Maximum Response and Intrinsic Activity
The maximum response (Emax) or intrinsic activity (IA) reflects the ability of an agonist to elicit a full response compared to a reference full agonist, such as isoproterenol.
| Drug | Maximum Response (Emax) at β3-AR (vs. Isoproterenol)[1][2] |
| This compound | 99.2% |
| Mirabegron | 80.4% |
Selectivity Profile: Activity at β1 and β2-Adrenoceptors
The activity of this compound and mirabegron was assessed at β1 and β2-adrenoceptors to determine their selectivity. The following table summarizes their activity at a concentration of 10 µM relative to a control agonist.[1]
| Drug | β1-AR Activity (%) | β2-AR Activity (%) |
| This compound | 0% | 2% |
| Mirabegron | 3% | 15% |
Based on functional assay data, this compound demonstrates a higher selectivity for the β3-adrenoceptor. Specifically, its selectivity for β3-AR is over 7937-fold higher than for β1-AR and β2-ARs. In contrast, mirabegron's selectivity is approximately 517-fold higher for β3-AR than for β1-AR and 496-fold higher than for β2-AR under the same experimental conditions.
Experimental Methodologies
The data presented in this guide is primarily based on in vitro functional cellular assays designed to quantify the agonist activity of this compound and mirabegron at the three beta-adrenoceptor subtypes.
Cell Lines and Receptor Expression
-
β1-Adrenoceptor: Chinese hamster ovary (CHO-K1) cells expressing the human β1-adrenoceptor.
-
β2-Adrenoceptor: CHO cells expressing the human β2-adrenoceptor.
-
β3-Adrenoceptor: Human embryonic kidney (HEK) 293 cells expressing the human β3-adrenoceptor.
Functional Assay Protocol: cAMP Accumulation
The primary mechanism of action for β3-AR agonists is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The experimental workflow for measuring this response is as follows:
Cells expressing the target receptor are incubated with either this compound, mirabegron, or a control agonist. Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF). The responses are then normalized to the respective control to determine the relative agonist activity.
Signaling Pathway
The activation of the β3-adrenoceptor by an agonist like this compound or mirabegron initiates a well-defined intracellular signaling cascade. This pathway is fundamental to the therapeutic effect of bladder relaxation.
Upon binding of the agonist, the β3-adrenoceptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.
Conclusion
The available in vitro data indicates that while both this compound and mirabegron are selective agonists for the β3-adrenoceptor, this compound demonstrates a higher degree of selectivity and a greater maximum response. This compound showed negligible activity at β1- and low activity at β2-adrenoceptors, whereas mirabegron exhibited some activity at both subtypes. This enhanced selectivity profile may have implications for the clinical application of these drugs, potentially minimizing off-target effects. Researchers and clinicians should consider these pharmacological differences when evaluating β3-AR agonists for therapeutic use or further development.
References
Vibegron Demonstrates High Selectivity and Potent Efficacy in Preclinical Head-to-Head Comparisons for Overactive Bladder
In a series of head-to-head preclinical studies, vibegron, a β3-adrenergic receptor (β3-AR) agonist, has shown a superior selectivity profile and potent efficacy compared to other medications for overactive bladder (OAB), including the β3-AR agonist mirabegron and various antimuscarinic agents. These findings, derived from in vitro functional cellular assays and animal models, position this compound as a highly targeted therapy for OAB with a potentially favorable side-effect profile.
This compound's primary mechanism of action involves the activation of β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[1] Preclinical evaluations have been pivotal in differentiating its pharmacological profile from that of other OAB treatments.
Receptor Selectivity and Potency: In Vitro Studies
Functional cellular assays are crucial for determining the selectivity and potency of a drug at its intended target receptor versus off-target receptors. In the case of OAB medications, high selectivity for the β3-AR over β1-AR and β2-AR is desirable to minimize potential cardiovascular side effects.
A key preclinical study utilized Chinese hamster ovary (CHO-K1) cells expressing human β1- and β2-adrenergic receptors, and human embryonic kidney (HEK) 293 cells expressing human β3-adrenergic receptors to compare the activity of this compound and mirabegron.[2][3] The results demonstrated that this compound is a potent and highly selective full agonist of the human β3-AR.[4]
Experimental Protocol: Functional Cellular Assays for β-AR Selectivity
The experimental workflow for determining the selectivity and potency of β3-AR agonists is a multi-step process:
-
Cell Culture and Transfection : CHO-K1 or HEK 293 cells are cultured and then transfected with plasmids containing the gene for a specific human β-adrenergic receptor subtype (β1, β2, or β3).
-
Compound Incubation : The transfected cells are then incubated with varying concentrations of the test compounds (e.g., this compound, mirabegron) or a control agonist (e.g., isoproterenol).
-
cAMP Measurement : Activation of β-adrenergic receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The response is quantified using methods like homogeneous time-resolved fluorescence (HTRF) of cAMP.
-
Data Analysis : The cAMP levels are normalized to the response of a control agonist. Non-linear least-squares regression analysis is then used to determine the half-maximal effective concentration (EC50) and the maximum response (Emax) for each compound at each receptor subtype.
Below is a diagram illustrating the experimental workflow.
References
- 1. This compound in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes | springermedizin.de [springermedizin.de]
- 2. Selectivity and Maximum Response of this compound and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
Vibegron's Efficacy in Antimuscarinic-Resistant Overactive Bladder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vibegron's performance with alternative therapies in the context of antimuscarinic-resistant overactive bladder (OAB). While direct clinical trial data for this compound in this specific patient population is emerging, this document synthesizes available information, including the protocol for a pivotal clinical trial, and compares it with established treatments for refractory OAB.
Introduction to Antimuscarinic Resistance in OAB
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Antimuscarinic agents have long been the first-line pharmacotherapy for OAB. However, a significant portion of patients either do not respond adequately to these medications or experience intolerable side effects, leading to treatment discontinuation. This population with antimuscarinic-resistant or refractory OAB presents a significant clinical challenge.
This compound, a selective β3-adrenergic receptor agonist, offers an alternative mechanism of action by relaxing the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity. This guide examines the evidence for its use in patients who have failed antimuscarinic therapy and compares it to other established second- and third-line treatments.
Comparative Efficacy in Antimuscarinic-Refractory OAB
While results from clinical trials specifically evaluating this compound in patients with OAB who have had an inadequate response to antimuscarinics are still emerging, we can compare its potential with established therapies for this patient population: OnabotulinumtoxinA and Sacral Neuromodulation.
Table 1: Comparison of Efficacy in Antimuscarinic-Refractory OAB
| Treatment | Mechanism of Action | Key Efficacy Outcomes in Antimuscarinic-Refractory Patients |
| This compound | Selective β3-adrenergic receptor agonist | Data from dedicated trials in this population are forthcoming. The ADVISR trial is evaluating changes in daily urinary frequency and other OAB symptoms. |
| OnabotulinumtoxinA | Neurotoxin that inhibits acetylcholine release from presynaptic nerve terminals, inducing muscle paralysis. | - ≥50% reduction in daily urge urinary incontinence (UUI) episodes: ~60-75% of patients. - Complete continence (100% reduction in UUI): ~25-42% of patients. - Significant reductions in daily episodes of urgency, micturition, and nocturia.[1][2] |
| Sacral Neuromodulation (SNM) | Electrical stimulation of the sacral nerves to modulate the neural pathways controlling bladder function. | - Success rate (≥50% improvement in symptoms): ~59-82% of patients. - Significant reduction in daily UUI episodes and voids. - Sustained improvement in quality of life.[3][4][5] |
Experimental Protocols
Clinical Trial Protocol: The ADVISR Study
The "ADd-on or switch to this compound in patients with OAB InSufficiently Responding to initial 4-week antimuscarinics (ADVISR)" trial is a key ongoing study designed to provide direct evidence for this compound's efficacy in the target population.
-
Study Design: A randomized, open-label, parallel-group, multicentre trial.
-
Patient Population: Patients with OAB who have had an inadequate response to at least four weeks of treatment with an antimuscarinic agent (Propiverine, Imidafenacin, Solifenacin, Fesoterodine, or Oxybutynin transdermal patch).
-
Interventions:
-
Add-on Group: Continue current antimuscarinic therapy and add this compound 50 mg/day.
-
Switch Group: Discontinue current antimuscarinic therapy and switch to this compound 50 mg/day.
-
-
Primary Endpoint: The change in the average number of daily micturitions from baseline to week 12.
-
Secondary Endpoints: Changes in urgency episodes, urge incontinence episodes, nocturia, and scores on the Overactive Bladder Symptom Score (OABSS) and International Prostate Symptom Score (IPSS) quality of life index.
ADVISR Clinical Trial Workflow
Preclinical Model: Proposed Model for Antimuscarinic-Resistant OAB
As there is no standardized, widely published animal model specifically for antimuscarinic-resistant OAB, this section outlines a proposed methodology based on established techniques for inducing OAB and principles of pharmacologic tolerance.
-
Model Induction:
-
OAB Induction: A common method is to induce partial bladder outlet obstruction (pBOO) in rodents (e.g., Sprague-Dawley rats). This is typically achieved by surgically ligating the urethra around a catheter of a specific diameter to create a partial obstruction. The animals are allowed to recover for a period of 4-6 weeks, during which they develop bladder hypertrophy and detrusor overactivity, mimicking OAB.
-
Induction of Antimuscarinic Resistance (Hypothetical): Following the confirmation of OAB, animals would be chronically treated with a high dose of an antimuscarinic agent (e.g., oxybutynin or tolterodine) for an extended period (e.g., 4-8 weeks). This prolonged exposure may lead to tachyphylaxis or receptor downregulation, potentially mimicking the clinical state of antimuscarinic resistance.
-
-
Validation of Resistance:
-
Cystometry: Urodynamic studies would be performed to measure bladder pressure and volume. In a resistant model, the administration of the antimuscarinic agent would fail to significantly increase bladder capacity or reduce the frequency and amplitude of non-voiding contractions compared to the pre-treatment OAB state.
-
In vitro Muscle Strip Studies: Bladder tissue strips would be isolated and mounted in an organ bath. The contractile response to a muscarinic agonist (e.g., carbachol) would be measured in the presence and absence of the antimuscarinic drug. A rightward shift in the concentration-response curve that is significantly less than that observed in naive OAB animals would indicate resistance.
-
-
Efficacy Testing of this compound: Once the antimuscarinic-resistant model is established and validated, the efficacy of this compound can be tested using the same cystometric and in vitro methodologies to assess its ability to improve bladder function.
Preclinical Antimuscarinic-Resistant OAB Model Workflow
Signaling Pathways
The differential mechanisms of action of antimuscarinics and this compound are key to understanding the potential for this compound's efficacy in a resistant population.
-
Antimuscarinic Pathway: These agents competitively antagonize muscarinic receptors (primarily M2 and M3) in the bladder, blocking the binding of acetylcholine and thereby inhibiting involuntary detrusor muscle contractions. Resistance may develop due to receptor downregulation, alterations in downstream signaling, or changes in non-cholinergic pathways.
-
This compound (β3-Adrenergic) Pathway: this compound activates β3-adrenergic receptors on the detrusor muscle. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and increased bladder capacity.
Comparative Signaling Pathways in Detrusor Muscle
Conclusion
This compound holds promise as a therapeutic option for the challenging population of patients with antimuscarinic-resistant OAB due to its distinct mechanism of action. The ongoing ADVISR trial is poised to provide the first direct, high-quality evidence of its efficacy in this context, both as an add-on therapy and as a switch monotherapy. In the absence of these results, comparisons with established third-line therapies such as OnabotulinumtoxinA and sacral neuromodulation demonstrate that there are effective, albeit more invasive, options available. The development of a validated preclinical model of antimuscarinic resistance will be crucial for further mechanistic studies and the development of novel therapeutic strategies. The data presented in this guide will be updated as new clinical trial results become available.
References
- 1. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are there relevant animal models to set research priorities in LUTD? ICI-RS 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. urotoday.com [urotoday.com]
Cross-study comparison of Vibegron's efficacy in different patient populations
A Cross-Study Efficacy Analysis of Vibegron in Diverse Urological Conditions
This guide provides a comparative analysis of this compound's efficacy across different patient populations, primarily focusing on its application in Overactive Bladder (OAB) and Benign Prostatic Hyperplasia (BPH) with persistent OAB symptoms. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of key clinical trial data and experimental methodologies.
Mechanism of Action
This compound is a selective β3-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism involves the activation of β3-adrenergic receptors in the detrusor muscle of the bladder.[1] This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP). The elevated cAMP levels induce relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine and reducing the symptoms of OAB. This compound exhibits high selectivity for the β3 receptor, with over 9,000 times greater affinity compared to β1 and β2 receptors, which minimizes potential cardiovascular side effects.
Efficacy in Overactive Bladder (OAB)
The pivotal international Phase 3 EMPOWUR trial evaluated the efficacy and safety of this compound in patients with OAB.
Experimental Protocol: EMPOWUR Trial
-
Study Design: A randomized, double-blind, placebo- and active-controlled trial.
-
Patient Population: Adult patients with OAB experiencing eight or more micturitions per day. A subset of patients with dry OAB (less than one urge incontinence episode per day) was included.
-
Intervention: Patients were randomized in a 5:5:4 ratio to receive either 75 mg of this compound once daily, a placebo, or 4 mg of extended-release tolterodine (active control) for 12 weeks.
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the average daily number of micturitions and urge urinary incontinence (UUI) episodes at week 12.
-
Data Collection: Patients completed a 7-day voiding diary at baseline and at weeks 2, 4, 8, and 12.
Quantitative Efficacy Data: EMPOWUR Trial
| Efficacy Endpoint | This compound 75 mg (Change from Baseline) | Placebo (Change from Baseline) | Tolterodine 4 mg (Change from Baseline) | Statistical Significance (this compound vs. Placebo) |
| Mean Daily Micturitions | -1.8 episodes | -1.3 episodes | -1.6 episodes | p < 0.001 |
| Mean Daily UUI Episodes (in incontinent patients) | -2.0 episodes | -1.4 episodes | -1.8 episodes | p < 0.0001 |
| Mean Daily Urgency Episodes (OAB Wet) | -3.0 episodes | -2.4 episodes | Not Reported | p < 0.01 |
| Mean Daily Urgency Episodes (OAB Dry) | -2.6 episodes | -1.6 episodes | Not Reported | p < 0.01 |
| Mean Volume per Micturition | Statistically significant increase | Not applicable | Not applicable | p < 0.01 |
Data presented as adjusted mean change from baseline at week 12.
A 52-week extension study of the EMPOWUR trial demonstrated sustained efficacy of this compound.
Efficacy in Benign Prostatic Hyperplasia (BPH) with Persistent OAB Symptoms
The COURAGE trial, a Phase 3 study, assessed the efficacy of this compound in men with BPH who had persistent OAB symptoms despite being on pharmacological treatment for BPH.
Experimental Protocol: COURAGE Trial
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial. An open-label extension followed for up to 52 weeks.
-
Patient Population: Men aged 45 years and older with BPH and OAB symptoms, who were on a stable dose of an α-blocker with or without a 5α-reductase inhibitor.
-
Intervention: Patients were randomized 1:1 to receive either 75 mg of this compound once daily or a placebo.
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the mean daily number of micturitions and urgency episodes at week 12.
-
Secondary Endpoints: Included changes in nocturia episodes, UUI episodes, International Prostate Symptom Score (IPSS)-storage scores, and volume voided per micturition.
-
Data Collection: Efficacy was assessed at multiple time points, including week 12 and week 24. Quality of life was measured using the Overactive Bladder Questionnaire (OAB-q).
Quantitative Efficacy Data: COURAGE Trial (at Week 12)
| Efficacy Endpoint | This compound 75 mg (LSMD vs. Placebo) | 95% Confidence Interval | P-value |
| Mean Daily Micturitions | -0.74 | -1.02 to -0.46 | < 0.0001 |
| Mean Daily Urgency Episodes | -0.95 | -1.37 to -0.54 | < 0.0001 |
| Mean Daily Nocturia Episodes | -0.22 | -0.36 to -0.09 | 0.002 |
| Mean Daily UUI Episodes | -0.80 | -1.33 to -0.27 | 0.003 |
| IPSS-Storage Score | -0.9 | -1.2 to -0.6 | < 0.0001 |
| Mean Volume Voided (mL) | 15.07 | 9.13 to 21.02 | < 0.0001 |
LSMD: Least Squares Mean Difference.
This compound also led to significant improvements in patient-reported quality of life scores compared to placebo. The positive efficacy and safety profile were maintained for up to 52 weeks in the extension trial.
Efficacy in Interstitial Cystitis (BPS/IC)
Currently, there is a lack of significant clinical trial data on the efficacy of this compound specifically for the treatment of Bladder Pain Syndrome/Interstitial Cystitis (BPS/IC). In many of the pivotal trials for OAB, interstitial cystitis was an exclusion criterion. While other β3-adrenergic agonists like Mirabegron have been investigated in pilot studies for BPS/IC, dedicated large-scale studies on this compound for this patient population are not yet available in the public domain.
Clinical Trial Workflow Visualization
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the efficacy of this compound.
References
A Head-to-Head Comparison of Vibegron and Mirabegron for Overactive Bladder: A Systematic Review and Network Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent β3-adrenergic receptor agonists, Vibegron and Mirabegron, for the treatment of overactive bladder (OAB). The information is synthesized from systematic reviews, network meta-analyses, and pivotal clinical trials to offer an objective resource for research and development professionals.
Mechanism of Action
Both this compound and Mirabegron are selective β3-adrenergic receptor agonists. Their therapeutic effect stems from the relaxation of the detrusor smooth muscle in the bladder during the urine storage phase. This is achieved by activating β3-adrenergic receptors, which leads to an increase in cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation, thereby increasing bladder capacity.[1][2][3][4]
Signaling Pathway
The signaling cascade for both this compound and Mirabegron involves the activation of the β3-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling pathway that ultimately leads to the relaxation of the bladder's detrusor muscle.
Systematic Review and Network Meta-Analysis Workflow
The quantitative data presented in this guide is derived from systematic reviews and network meta-analyses. The general workflow for conducting such a study is outlined below.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from systematic reviews and network meta-analyses comparing this compound and Mirabegron.
Efficacy Outcomes
| Outcome | Comparison | Result | Citation |
| Micturition Frequency | This compound vs. Mirabegron | No statistically significant difference. | [5] |
| Both vs. Placebo | Both more efficacious than placebo in reducing micturition frequency. | ||
| Incontinence Episodes | This compound vs. Mirabegron | No statistically significant difference. | |
| This compound vs. Mirabegron (Long-term, 52 weeks) | This compound associated with significantly greater improvement in daily total UI episodes. | ||
| Both vs. Placebo | Both more efficacious than placebo in reducing incontinence episodes. | ||
| Urgency Episodes | This compound vs. Mirabegron | No statistically significant difference. | |
| Both vs. Placebo | Both more efficacious than placebo in reducing urgency episodes. | ||
| Urgency Incontinence Episodes | This compound vs. Mirabegron (in females) | This compound may be more effective in relieving urgency urinary incontinence. | |
| Both vs. Placebo | Both more efficacious than placebo in reducing urgency incontinence episodes. | ||
| Nocturia Episodes | Both vs. Placebo | Both more efficacious than placebo in reducing nocturia. | |
| Mean Voided Volume | This compound vs. Mirabegron | This compound was more efficacious than mirabegron in increasing mean voided volume/micturition. | |
| Overactive Bladder Symptom Score (OABSS) | This compound vs. Mirabegron | No statistically significant difference in the reduction of OABSS. |
Safety and Tolerability
| Adverse Event | Comparison | Result | Citation |
| Overall Adverse Events | This compound vs. Mirabegron | No statistically significant difference in the relative risk of adverse effects. | |
| Dry Mouth | This compound vs. Mirabegron | No notable differences. | |
| Constipation | This compound vs. Mirabegron | No notable differences. | |
| Nasopharyngitis | Mirabegron vs. Placebo | Mirabegron had a higher risk of nasopharyngitis. | |
| Cardiovascular Adverse Events | Mirabegron vs. Placebo | Mirabegron had a higher risk of cardiovascular adverse events. | |
| Hypertension | β3-adrenergic agonists | Most common AE for β3-adrenergic agonists in long-term studies. |
Experimental Protocols of Pivotal Clinical Trials
Detailed methodologies of the key phase 3 clinical trials for this compound and Mirabegron are provided below.
This compound: The EMPOWUR Trial
The EMPOWUR trial was a pivotal phase 3, international, randomized, double-blind, placebo- and active-controlled study.
-
Objective: To assess the efficacy, safety, and tolerability of this compound in patients with OAB.
-
Patient Population: Adults (≥18 years) with a history of OAB for ≥3 months, with an average of ≥8 micturitions per day and either ≥1 urge urinary incontinence (UUI) episode per day (OAB wet) or ≥3 urgency episodes and <1 UUI episode per day (OAB dry).
-
Intervention: Patients were randomized (5:5:4) to receive once-daily this compound 75 mg, placebo, or tolterodine 4 mg extended-release for 12 weeks.
-
Primary Endpoints:
-
Change from baseline in the average daily number of micturitions.
-
Change from baseline in the average daily number of UUI episodes.
-
-
Secondary Endpoints:
-
Change from baseline in the average daily number of urgency episodes.
-
Change from baseline in the volume voided per micturition.
-
Proportion of patients with a ≥75% reduction in UUI episodes.
-
-
Data Collection: Patients completed a 7-day voiding diary at baseline and at weeks 2, 4, 8, and 12.
Mirabegron: Pivotal Phase 3 Trials (SCORPIO, ARIES, CAPRICORN, TAURUS)
Mirabegron's approval was supported by a series of phase 3, randomized, double-blind, placebo-controlled trials.
-
Objective: To evaluate the efficacy and safety of mirabegron in patients with OAB.
-
Patient Population: Adults (≥18 years) with OAB symptoms for ≥3 months, experiencing an average of ≥8 micturitions per day and a specified number of urgency or incontinence episodes.
-
Intervention:
-
SCORPIO: Randomized to placebo, mirabegron 50 mg, mirabegron 100 mg, or tolterodine ER 4 mg once daily for 12 weeks.
-
ARIES & CAPRICORN: Randomized to placebo, mirabegron 25 mg (CAPRICORN only), or 50 mg once daily for 12 weeks.
-
TAURUS: A 12-month safety and efficacy study comparing mirabegron 50 mg and 100 mg with tolterodine ER 4 mg.
-
-
Primary Endpoints:
-
Change from baseline to final visit in the mean number of incontinence episodes per 24 hours.
-
Change from baseline to final visit in the mean number of micturitions per 24 hours.
-
-
Secondary Endpoints:
-
Change in mean volume voided per micturition.
-
Change in the mean number of urgency and urge incontinence episodes.
-
Patient-reported outcomes.
-
-
Data Collection: Efficacy data were collected via patient-completed diaries and quality of life assessments. A 2-week single-blind placebo run-in period was common across these trials.
References
- 1. auajournals.org [auajournals.org]
- 2. The efficacy and tolerability of mirabegron, a β3 adrenoceptor agonist, in patients with symptoms of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized double-blind, active-controlled phase 3 study to assess 12-month safety and efficacy of mirabegron, a β(3)-adrenoceptor agonist, in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. Interpretation of the Meaningfulness of Symptom Reduction with this compound in Patients with Overactive Bladder: Analyses from EMPOWUR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles: Vibegron vs. Antimuscarinic Agents for Overactive Bladder
For Immediate Release
This guide provides a detailed comparison of the safety and tolerability of vibegron, a selective β3-adrenergic receptor agonist, and various antimuscarinic agents, the traditional first-line pharmacotherapy for overactive bladder (OAB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental methodologies.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The two primary classes of oral medications used to treat OAB are β3-adrenergic agonists and antimuscarinic agents. While both aim to improve bladder storage function, they operate via distinct mechanisms of action, which directly impacts their safety and tolerability profiles.
This compound is a potent and selective β3-adrenergic receptor agonist.[1][2] Its mechanism involves the relaxation of the detrusor smooth muscle in the bladder, leading to an increased bladder capacity.[1][3] In contrast, antimuscarinic agents, such as tolterodine, oxybutynin, solifenacin, darifenacin, fesoterodine, and trospium chloride, work by blocking muscarinic receptors in the bladder, primarily the M3 subtype, to inhibit involuntary bladder contractions.[4]
While effective, the use of antimuscarinics is often limited by side effects stemming from the blockade of muscarinic receptors in other parts of the body. These can include dry mouth, constipation, blurred vision, and cognitive effects. The introduction of β3-adrenergic agonists like this compound has offered a therapeutic alternative with a potentially more favorable side effect profile. This guide will delve into the specifics of these safety profiles, presenting quantitative data from key clinical trials.
Comparative Safety Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for this compound compared to several widely used antimuscarinic agents. The data is compiled from major clinical trials, including the pivotal EMPOWUR trial for this compound, which included a direct active comparator, tolterodine.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) from the Phase 3 EMPOWUR Trial (12 Weeks)
| Adverse Event | This compound 75 mg (%) | Tolterodine ER 4 mg (%) | Placebo (%) |
| Headache | 4.0 | 2.6 | 2.4 |
| Nasopharyngitis | 2.8 | 2.6 | 1.7 |
| Diarrhea | 2.2 | 2.1 | 1.1 |
| Nausea | 2.2 | 1.2 | 1.1 |
| Dry Mouth | 1.7 | 6.5 | 0.9 |
| Hypertension | 1.7 | 2.6 | 1.7 |
| Urinary Tract Infection | 5.0 | 5.8 | 6.1 |
Table 2: Incidence of Common TEAEs for Various Antimuscarinic Agents from Selected Clinical Trials
| Adverse Event | Oxybutynin ER¹⁴ (%) | Solifenacin 10 mg²² (%) | Darifenacin 15 mg¹⁵ (%) | Fesoterodine 8 mg³⁸ (%) | Trospium Chloride ER¹⁷ (%) |
| Dry Mouth | 29-61 | 26.8 | 23.3 | 16.6 | 8.7 |
| Constipation | 7-13 | 17.1 | 20.9 | 3.9 | 9.4 |
| Blurred Vision | 1-8 | 3.5 | N/A | N/A | N/A |
| Headache | 6-10 | N/A | N/A | N/A | 1.0 |
| Somnolence/Dizziness | 2-12 | N/A | N/A | N/A | N/A |
| Dyspepsia | N/A | N/A | N/A | N/A | N/A |
| Urinary Retention | N/A | N/A | N/A | N/A | N/A |
Key Experimental Protocols
A thorough understanding of the methodologies employed in pivotal clinical trials is essential for interpreting the safety data. Below is a summary of the experimental protocol for the EMPOWUR trial, a key study in the clinical development of this compound.
The EMPOWUR Trial (NCT03492281)
Objective: To assess the efficacy, safety, and tolerability of this compound 75 mg once daily compared with placebo and an active control (tolterodine ER 4 mg) in patients with OAB over a 12-week period.
Study Design: This was an international, Phase 3, randomized, double-blind, placebo- and active-controlled study. The trial consisted of a screening period, a 28-day washout for any prior OAB medications, a 2-week single-blind placebo run-in, a 12-week double-blind treatment period, and a 4-week safety follow-up.
Patient Population: Adult patients (≥18 years) with a history of OAB for at least 3 months. Patients were required to have an average of ≥8 micturitions per day and either ≥1 urge urinary incontinence (UUI) episode per day (for "wet" OAB) or ≥3 urgency episodes per day with <1 UUI episode per day (for "dry" OAB), as recorded in a 7-day diary.
Randomization and Treatment: A total of 1,518 patients were randomized in a 5:5:4 ratio to receive one of the following treatments orally, once daily:
-
This compound 75 mg
-
Placebo
-
Tolterodine ER 4 mg
Randomization was stratified by sex and OAB type (wet vs. dry).
Safety Assessments: The primary safety outcome was the incidence of adverse events (AEs). Safety monitoring included the recording of all AEs, clinical laboratory tests, vital signs, and physical examinations throughout the study.
Efficacy Assessments: Co-primary efficacy endpoints were the change from baseline in the average daily number of micturitions and UUI episodes at week 12, based on 7-day diaries.
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of this compound and antimuscarinic agents are a direct consequence of their different molecular targets and signaling pathways.
This compound (β3-Adrenergic Agonist) Pathway
This compound selectively activates β3-adrenergic receptors on the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The rise in cAMP leads to the activation of protein kinase A, resulting in the sequestration of intracellular calcium and the relaxation of the detrusor muscle. This relaxation allows the bladder to store more urine, thereby alleviating OAB symptoms.
References
- 1. auajournals.org [auajournals.org]
- 2. International Phase III, Randomized, Double-Blind, Placebo and Active Controlled Study to Evaluate the Safety and Efficacy of this compound in Patients with Symptoms of Overactive Bladder: EMPOWUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICS 2022 Abstract #297 Long-Term Efficacy and Safety of this compound for Overactive Bladder Syndrome in Patients ≥65 Years Old: Analysis From the EMPOWUR Extension Trial [ics.org]
- 4. Antimuscarinic drugs for overactive bladder and their potential effects on cognitive function in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Vibegron's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vibegron with alternative overactive bladder (OAB) treatments, supported by experimental data. It delves into the in vivo validation of this compound's mechanism of action, with a focus on the conceptual use of knockout models to unequivocally demonstrate its on-target effects.
This compound is a selective β3-adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB). Its mechanism of action relies on the activation of β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. While clinical trials have established its efficacy and safety, in vivo validation using knockout (KO) animal models provides the most definitive evidence of its on-target activity.
Comparative Efficacy and Selectivity
This compound distinguishes itself from other OAB treatments through its high selectivity for the β3-AR over β1-AR and β2-ARs. This selectivity profile is crucial for minimizing off-target effects, such as cardiovascular side effects, which can be associated with less selective β-agonists.
| Drug Class | Drug Name | Mechanism of Action | Key Efficacy Endpoints (Clinical Trials) | Notable Side Effects |
| β3-Adrenergic Agonist | This compound | Selective β3-AR agonist; relaxes the detrusor muscle. | Significant reductions in daily micturitions, urgency episodes, and urge urinary incontinence (UUI) episodes.[1][2] | Generally well-tolerated; side effects can include headache, nasopharyngitis, and diarrhea. |
| β3-Adrenergic Agonist | Mirabegron | Selective β3-AR agonist; relaxes the detrusor muscle. | Reductions in daily micturitions and incontinence episodes. | Can increase blood pressure; potential for drug-drug interactions via CYP2D6 inhibition.[3] |
| Anticholinergics | Tolterodine, Oxybutynin, Solifenacin | Muscarinic receptor antagonists; inhibit involuntary bladder contractions. | Reductions in urgency episodes and micturition frequency. | Dry mouth, constipation, blurred vision, and potential for cognitive side effects, especially in older adults. |
In Vivo Validation Using Knockout Models: A Conceptual Framework
The gold standard for validating the in vivo mechanism of action of a receptor-targeted drug is the use of knockout animal models. In the case of this compound, this would involve comparing its effects on bladder function in wild-type (WT) mice versus β3-AR knockout (KO) mice.
Hypothetical Experimental Design
A study to definitively validate this compound's mechanism of action in vivo would involve urodynamic assessments in both WT and β3-AR KO mice.
Experimental Groups:
-
Wild-Type (WT) Mice + Vehicle
-
Wild-Type (WT) Mice + this compound
-
β3-AR Knockout (KO) Mice + Vehicle
-
β3-AR Knockout (KO) Mice + this compound
Primary Outcome: The primary outcome would be the change in urodynamic parameters, such as bladder capacity, voiding frequency, and non-voiding contractions, following drug administration.
Expected Results:
-
In WT mice, this compound is expected to increase bladder capacity and reduce voiding frequency and non-voiding contractions.
-
In β3-AR KO mice, this compound is expected to have no significant effect on these urodynamic parameters, demonstrating that its action is dependent on the presence of the β3-AR.
Studies on other β3-AR agonists in knockout mice have consistently shown this pattern of results, providing strong evidence for the on-target mechanism of this drug class. For example, studies with the β3-AR agonist CL 316 ,243 showed effects in wild-type mice that were absent in β3-AR knockout mice.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo validation of β3-AR agonists.
Protocol 1: Urodynamic Assessment (Cystometry) in Mice
This protocol outlines the procedure for measuring bladder function in both wild-type and knockout mouse models.
1. Animal Preparation:
- Adult female mice (8-12 weeks old) are used.
- Animals are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.) or studied awake after a recovery period following catheter implantation.
- For catheter implantation, a small incision is made in the lower abdomen to expose the bladder. A catheter (e.g., PE-50 tubing) is inserted into the bladder dome and secured with a purse-string suture. The other end of the catheter is tunneled subcutaneously and externalized at the nape of the neck.
- Animals are allowed a recovery period of at least 3 days post-surgery before awake cystometry.
2. Cystometry Procedure:
- The externalized catheter is connected to a pressure transducer and a syringe pump via a 3-way stopcock.
- The bladder is emptied and then infused with saline at a constant rate (e.g., 10-20 µL/min).
- Intravesical pressure is continuously recorded.
- The following urodynamic parameters are measured:
- Bladder Capacity: The volume of infused saline required to induce a micturition contraction.
- Micturition Pressure: The peak pressure reached during a voiding contraction.
- Intercontraction Interval: The time between micturition events.
- Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding.
3. Drug Administration:
- This compound or vehicle is administered (e.g., intravenously or orally) after a baseline recording period.
- Urodynamic parameters are recorded for a set period following drug administration to assess its effects.
Protocol 2: Generation and Confirmation of β3-AR Knockout Mice
This protocol describes the general approach to creating and verifying a knockout mouse model.
1. Generation of Knockout Mice:
- β3-AR knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells to delete a critical portion of the Adrb3 gene.
- Chimeric mice are generated by injecting the targeted ES cells into blastocysts.
- Chimeras are bred to establish germline transmission of the null allele.
- Heterozygous mice are then interbred to produce homozygous knockout mice.
2. Genotyping:
- Genomic DNA is extracted from tail biopsies.
- Polymerase Chain Reaction (PCR) is used to distinguish between wild-type, heterozygous, and homozygous knockout genotypes using primers specific for the wild-type and targeted alleles.
3. Confirmation of Gene Knockout:
- Western Blotting: Protein extracts from bladder tissue are analyzed to confirm the absence of the β3-AR protein in knockout mice.
- Immunohistochemistry: Bladder tissue sections are stained with an antibody against the β3-AR to visually confirm the absence of the receptor in knockout animals.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound's signaling pathway in detrusor muscle cells.
Experimental Workflow for In Vivo Validation
Caption: Workflow for comparing this compound's effects in WT and KO mice.
Conclusion
References
Vibegron Demonstrates Significant Efficacy in Treating Overactive Bladder Symptoms in Male Patients with Benign Prostatic Hyperplasia
A comprehensive review of the pivotal COURAGE trial reveals that vibegron, a selective β3-adrenergic receptor agonist, offers statistically significant and clinically meaningful improvements in symptoms of overactive bladder (OAB) for male patients concurrently managed for benign prostatic hyperplasia (BPH), when compared to placebo.
Researchers and drug development professionals will find compelling evidence in the Phase 3 COURAGE trial, which underscores the potential of this compound as an effective adjunctive therapy for a patient population often experiencing persistent OAB symptoms despite ongoing BPH treatment.[1][2][3][4][5] This guide provides an objective comparison of this compound's performance against placebo, supported by detailed experimental data and methodologies from this key clinical study.
Quantitative Efficacy and Safety Data
The COURAGE trial, a robust, multicenter, randomized, double-blind, placebo-controlled study, provides the foundation for this comparison. The quantitative outcomes from this trial are summarized below, highlighting the statistically significant advantages of this compound treatment.
Table 1: Efficacy Outcomes of this compound vs. Placebo at Week 12 in Male Patients with OAB and BPH (COURAGE Trial)
| Efficacy Endpoint | This compound 75 mg (Change from Baseline) | Placebo (Change from Baseline) | Least Squares Mean Difference (95% CI) | P-value |
| Co-Primary Endpoints | ||||
| Mean Daily Micturitions | -2.04 | -1.30 | -0.74 (-1.02, -0.46) | < .0001 |
| Mean Daily Urgency Episodes | -2.88 | -1.93 | -0.95 (-1.37, -0.54) | < .0001 |
| Secondary Endpoints | ||||
| Mean Daily Nocturia Episodes | -0.88 | -0.66 | -0.22 (-0.36, -0.09) | .0015 |
| Mean Daily Urge Urinary Incontinence (UUI) Episodes | -2.19 | -1.39 | -0.80 (-1.33, -0.27) | .0034 |
| International Prostate Symptom Score (IPSS) – Storage Score | -3.0 | -2.1 | -0.9 (-1.2, -0.6) | < .0001 |
| Volume Voided per Micturition (mL) | +25.63 | +10.56 | 15.07 (9.13, 21.02) | < .0001 |
Data sourced from the COURAGE Phase 3 Trial results.
Table 2: Safety and Tolerability Profile of this compound vs. Placebo (COURAGE Trial)
| Adverse Event (AE) | This compound 75 mg (n=553) | Placebo (n=552) |
| Any Treatment-Emergent AE (TEAE) | 45.0% | 39.0% |
| Most Common TEAEs (≥2% in either group) | ||
| Hypertension | 9.0% | 8.3% |
| COVID-19 | 4.0% | 3.1% |
| Urinary Tract Infection | 2.5% | 2.2% |
| Hematuria | 2.0% | 2.5% |
| Treatment-Related Serious AEs | 0 | 0 |
Data sourced from the COURAGE Phase 3 Trial results.
The safety profile of this compound was found to be comparable to placebo, with no new safety signals identified. The incidence of treatment-emergent adverse events was similar between the two groups, with hypertension being the most common, though the rates were comparable.
Detailed Experimental Protocols
The COURAGE trial employed a rigorous methodology to assess the efficacy and safety of this compound in the target patient population.
Study Design: A 24-week, phase 3, multicenter, randomized, double-blind, placebo-controlled trial. An open-label extension trial was also conducted to evaluate long-term safety and efficacy for up to 52 weeks.
Participants: Men aged 45 years and older with a diagnosis of OAB and BPH. All participants were on a stable dose of an α-blocker with or without a 5α-reductase inhibitor for the treatment of BPH.
Intervention: Participants were randomized on a 1:1 basis to receive either once-daily this compound 75 mg or a placebo for 24 weeks.
Endpoints:
-
Co-Primary Efficacy Endpoints: The change from baseline at week 12 in the mean number of daily micturitions and mean number of daily urgency episodes.
-
Secondary Efficacy Endpoints: The change from baseline at week 12 in mean nightly nocturia episodes, mean daily urge urinary incontinence (UUI) episodes, International Prostate Symptom Score (IPSS) storage subscore, and volume voided per micturition.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory assessments, vital signs, and post-void residual urine volume.
Mechanism of Action and Experimental Workflow Visualization
To further elucidate the underlying pharmacology and the clinical trial process, the following diagrams are provided.
References
- 1. auajournals.org [auajournals.org]
- 2. This compound for overactive bladder in men with benign prostatic hyperplasia/obstruction: insights from the COURAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Persistent Symptoms of Overactive Bladder in Men Being Pharmacologically Treated for Benign Prostatic Hyperplasia: Results From the Phase 3 Randomized Controlled COURAGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. urotoday.com [urotoday.com]
A Head-to-Head Comparison of Vibegron and Mirabegron for Overactive Bladder: A Guide for Researchers and Clinicians
In the landscape of pharmacotherapy for overactive bladder (OAB), Vibegron and Mirabegron have emerged as prominent alternatives to antimuscarinic agents, offering a distinct mechanism of action with a potentially more favorable side-effect profile. Both drugs are selective β3-adrenergic receptor agonists, designed to relax the detrusor smooth muscle of the bladder, thereby increasing its capacity and reducing the symptoms of urgency, frequency, and incontinence. This guide provides a comprehensive comparative analysis of this compound and Mirabegron, synthesizing data from recent clinical trials to inform patient preference, efficacy, and safety.
Executive Summary
Direct comparative studies indicate that while both this compound and Mirabegron demonstrate similar efficacy and safety in treating female patients with OAB, a notable preference for this compound has been observed among patients. This preference may be linked to a greater improvement in urgency incontinence scores. Both medications significantly improve key OAB symptoms, including micturition frequency, urgency episodes, and voided volume, with no statistically significant differences in most primary efficacy endpoints. Safety profiles are also comparable, with low incidences of adverse events.
Data Presentation: Efficacy and Patient Preference
The following tables summarize the quantitative data from key comparative studies, providing a clear overview of the performance of this compound and Mirabegron.
Table 1: Comparative Efficacy in Female OAB Patients (Wada et al., 2023) [1][2][3][4]
| Parameter | Mirabegron (50 mg/day) | This compound (50 mg/day) | p-value |
| Change in OABSS | -4.3 ± 3.4 | -5.3 ± 3.4 | Not Significant |
| Change in Daytime Frequency | -1.0 ± 2.0 | -1.6 ± 2.0 | Not Significant |
| Change in Nighttime Frequency | -0.3 ± 1.0 | -0.4 ± 0.9 | Not Significant |
| Change in Mean Voided Volume (ml) | 35 ± 47 | 42 ± 47 | Not Significant |
| Change in Maximum Voided Volume (ml) | 55 ± 96 | 57 ± 109 | Not Significant |
| Change in Urgency Incontinence Score (in patients preferring this compound) | -1.1 ± 1.4 | -2.1 ± 1.6 | <0.05 |
OABSS: Overactive Bladder Symptom Score. Data are presented as mean ± standard deviation.
Table 2: Patient Preference in a Crossover Study (Wada et al., 2023) [1]
| Preference | Overall Percentage | Mirabegron First Arm | This compound First Arm |
| Prefer Mirabegron | 26% | 29% | 24% |
| Prefer this compound | 57% | 53% | 60% |
| No Preference | 17% | 18% | 16% |
Table 3: Safety and Tolerability
| Adverse Event | Mirabegron | This compound |
| Dizziness (leading to withdrawal) | 1 patient | 0 patients |
| Constipation (leading to withdrawal) | 0 patients | 1 patient |
| Elevated Postvoid Residual (PVR) (leading to withdrawal) | 0 patients | 1 patient |
| Change in PVR (ml) | 3.1 ± 26.5 | 7.9 ± 9.8 (p=0.43) |
| Treatment-Related AEs (Yoshida et al.) | 19.1% | 38.5% (p=0.047) |
Experimental Protocols
The data presented above are primarily derived from a multicenter, prospective, randomized crossover trial and a prospective, randomized, open-label, parallel-group trial. The methodologies of these key studies are outlined below.
Randomized Crossover Trial (Wada et al.)
-
Objective: To directly compare the efficacy and safety of Mirabegron and this compound in female patients with OAB.
-
Study Design: A multicenter, prospective, randomized crossover study.
-
Participants: 83 female patients aged ≥50 years with OAB who had not previously received treatment.
-
Intervention: Patients were randomized into two arms:
-
MV Arm: 50 mg/day of Mirabegron for 8 weeks, followed by 50 mg/day of this compound for 8 weeks.
-
VM Arm: 50 mg/day of this compound for 8 weeks, followed by 50 mg/day of Mirabegron for 8 weeks.
-
There was no washout period between treatments.
-
-
Primary Endpoint: Change in the Overactive Bladder Symptom Score (OABSS) from baseline.
-
Secondary Endpoints: Changes in frequency-volume chart (FVC) parameters and patient preference after completion of the 16-week treatment period.
Randomized Controlled Trial (Yoshida et al.)
-
Objective: To compare the efficacy and safety of Mirabegron versus this compound in postmenopausal women with treatment-naïve OAB.
-
Study Design: A prospective, randomized, open-label, parallel-group trial conducted at a single clinic.
-
Participants: Postmenopausal women with treatment-naïve OAB.
-
Intervention: Patients were randomized to receive either 50 mg of Mirabegron daily or 50 mg of this compound daily for 12 weeks.
-
Primary Endpoint: Change in mean total OABSS from baseline to the end of treatment (Week 12).
-
Secondary Endpoints: Changes in the International Prostate Symptom Score, King's Health Questionnaire domains, and the proportion of patients achieving a minimal clinically important change in total OABSS.
-
Safety Assessments: Recording of adverse events (AEs) and postvoid residual volume at each visit.
Mandatory Visualization
Signaling Pathway of β3-Adrenergic Receptor Agonists
Both this compound and Mirabegron are selective agonists for the β3-adrenergic receptor, which is the predominant β-receptor subtype in the detrusor muscle. Their mechanism of action involves the activation of a G-protein coupled receptor cascade, leading to smooth muscle relaxation.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of mirabegron and this compound for clinical efficacy and safety in female patients with overactive bladder: a multicenter prospective randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of randomized controlled trials on Vibegron for overactive bladder
This guide provides a detailed comparison of Vibegron with other therapeutic alternatives for overactive bladder (OAB), based on meta-analyses of randomized controlled trials (RCTs). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and underlying mechanisms supported by experimental data.
Mechanism of Action: A Comparative Overview
Overactive bladder therapies primarily target the detrusor (bladder) muscle. The two main classes of drugs, β3-adrenergic agonists and antimuscarinics, employ distinct signaling pathways to regulate bladder contractility.
-
This compound and Mirabegron (β3-Adrenergic Agonists): this compound is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist.[1][2] Activation of β3-ARs in the detrusor muscle stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This cascade ultimately results in the relaxation of the detrusor smooth muscle during the bladder's storage phase, thereby increasing bladder capacity and relieving OAB symptoms.[1] Mirabegron operates through the same pathway.
-
Antimuscarinics (e.g., Tolterodine, Solifenacin): These agents act as competitive antagonists at muscarinic receptors (primarily M2 and M3 subtypes) in the bladder. By blocking the binding of acetylcholine—the primary contractile neurotransmitter—they suppress involuntary detrusor muscle contractions, which are characteristic of OAB.
Comparative Efficacy: A Meta-Analysis Perspective
Multiple meta-analyses have been conducted to compare the efficacy of this compound against placebo and other active treatments. The primary endpoints in pivotal trials typically include changes from baseline in the mean daily number of micturitions, urge urinary incontinence (UUI) episodes, urgency episodes, and mean volume voided per micturition.
A network meta-analysis focusing on long-term (52-week) efficacy found that this compound 75 mg was associated with a significantly greater reduction in total daily urinary incontinence episodes compared to both Mirabegron 50 mg and Tolterodine 4 mg extended-release (ER). However, no significant differences were observed between this compound and these comparators for daily micturitions or volume voided per micturition at the 52-week mark. Another indirect comparison found this compound was associated with significant improvement in total incontinence episodes versus Mirabegron at 4 and 52 weeks and in volume voided at 12 and 52 weeks.
Below is a summary of efficacy data from key studies.
Table 1: Change from Baseline in Efficacy Endpoints (12 Weeks)
| Endpoint | This compound 75 mg | Mirabegron 50 mg | Tolterodine 4 mg ER | Placebo |
|---|---|---|---|---|
| Mean Micturitions/day | -1.8 | -1.6 to -1.9 | -1.6 | -1.3 |
| Mean UUI Episodes/day | -2.0 | -1.5 to -1.8 | -1.8 | -1.4 |
| Mean Urgency Episodes/day | Significant reduction vs. placebo (p<0.01) | Significant reduction vs. placebo | Significant reduction vs. placebo | N/A |
| Mean Volume Voided/micturition (mL) | +37.4 | +32.2 | +27.9 | +19.9 |
Data compiled from the EMPOWUR trial and other comparative analyses. Absolute values for Mirabegron and Tolterodine may vary across different trials.
Table 2: Long-Term (52 Weeks) Change from Baseline in Efficacy Endpoints
| Endpoint | This compound 75 mg | Mirabegron 50 mg | Tolterodine 4 mg ER |
|---|---|---|---|
| Mean Total UI Episodes/day | -2.2 | -1.3 | -1.6 |
| Mean Micturitions/day | No significant difference vs. comparators | No significant difference vs. comparators | No significant difference vs. comparators |
| Mean Volume Voided/micturition (mL) | No significant difference vs. comparators | No significant difference vs. comparators | No significant difference vs. comparators |
Data from a network meta-analysis of long-term studies.
Safety and Tolerability Profile
The safety profile of a drug is critical, particularly for a chronic condition like OAB. β3-agonists were developed to avoid the common anticholinergic side effects.
-
β3-Adrenergic Agonists (this compound, Mirabegron): The most commonly reported adverse events (AEs) for this class include hypertension, urinary tract infection (UTI), headache, and nasopharyngitis. In the pivotal EMPOWUR trial, the incidence of hypertension with this compound (1.7%) was the same as with placebo (1.7%). Discontinuation rates due to AEs for this compound are generally low and comparable to placebo.
-
Antimuscarinics (Tolterodine): This class is well-known for AEs such as dry mouth, constipation, and blurred vision. The incidence of dry mouth, in particular, can be substantially higher than with β3-agonists or placebo, often impacting patient adherence.
Table 3: Common Adverse Events (AEs) from Clinical Trials
| Adverse Event | This compound 75 mg (%) | Mirabegron 50 mg (%) | Tolterodine 4 mg ER (%) | Placebo (%) |
|---|---|---|---|---|
| Hypertension | 1.7 - 8.8 | 8.8 - 9.2 | 2.6 - 9.6 | 1.7 |
| Dry Mouth | Low, similar to placebo | Low, similar to placebo | 5.2 - 90.0 | Low |
| Urinary Tract Infection | 5.9 - 6.6 | 5.9 - 6.6 | Variable | Variable |
| Headache | 4.0 | ~5.5 | 2.6 | 2.4 |
| Constipation | Low | Variable | 7.7 - 65.0 | Low |
| Nasopharyngitis | 2.8 | 4.8 - 5.2 | 2.6 | 1.7 |
Data ranges compiled from multiple meta-analyses and individual RCTs.
Experimental Protocols: The EMPOWUR Trial
The EMPOWUR study was a pivotal international, Phase III, randomized, double-blind, placebo- and active-controlled trial that evaluated the efficacy and safety of this compound. Its design is representative of modern OAB clinical trials.
-
Objective: To assess the efficacy, safety, and tolerability of a 75 mg once-daily dose of this compound over 12 weeks in patients with OAB.
-
Patient Population: Adult patients with OAB symptoms for at least 3 months, characterized by an average of 8 or more micturitions per day and at least one urge urinary incontinence episode per day (for the "wet" OAB cohort) or urgency episodes (for the "dry" OAB cohort).
-
Randomization and Blinding: A total of 1,518 patients were randomized in a 5:5:4 ratio to receive:
-
This compound 75 mg
-
Placebo
-
Tolterodine ER 4 mg (as an active control) The study was double-blind, where neither the participants nor the investigators knew the assigned treatment.
-
-
Endpoints:
-
Co-Primary Efficacy Endpoints: Change from baseline to week 12 in the average daily number of micturitions and UUI episodes.
-
Key Secondary Endpoints: Change in the number of urgency episodes, volume per micturition, and patient-reported outcomes on quality of life.
-
-
Data Collection: Patients used a 7-day voiding diary to record symptoms at baseline and at weeks 2, 4, 8, and 12. Safety assessments were conducted throughout the study.
Meta-Analysis Workflow
The quantitative data presented in this guide are derived from systematic reviews and meta-analyses that follow established protocols, such as PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses).
Conclusion
Meta-analyses of randomized controlled trials demonstrate that this compound is an effective and well-tolerated treatment for overactive bladder. It shows significant improvements in key OAB symptoms, including micturition frequency, urgency, and incontinence episodes, comparable or superior to other active treatments like Mirabegron and Tolterodine. Notably, long-term data suggest a potential for greater reduction in incontinence episodes compared to alternatives. Its favorable safety profile, particularly the low incidence of anticholinergic side effects like dry mouth, positions this compound as a valuable therapeutic option in the management of OAB.
References
Safety Operating Guide
Proper Disposal of Vibegron: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Vibegron, an active pharmaceutical ingredient, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from safety data sheets and general pharmaceutical waste guidelines.
Regulatory Framework and Classification
This compound is not classified as a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1] However, as a pharmaceutical compound, its disposal is subject to federal, state, and local regulations governing chemical and pharmaceutical waste.[2][3] It is imperative to consult and adhere to these specific regulations in your jurisdiction.
Disposal Procedures for Unused or Expired this compound
The primary recommended method for the disposal of excess or expired this compound is through a licensed hazardous material disposal company.[1] Alternatively, incineration in a facility equipped with an afterburner and scrubber may be permissible.[1]
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Collect all unused, expired, or contaminated this compound, including pure compound and any contaminated lab materials (e.g., weighing boats, gloves, wipes).
-
Place these materials in a designated, clearly labeled, and sealed waste container. The container should be appropriate for pharmaceutical waste.
-
-
Engagement of a Licensed Disposal Vendor:
-
Contact a certified hazardous or pharmaceutical waste disposal company to arrange for pickup and disposal.
-
Ensure the vendor is knowledgeable about and compliant with all relevant federal, state, and local regulations for pharmaceutical waste.
-
-
Documentation:
-
Maintain detailed records of the disposed this compound, including the quantity, date of disposal, and the name of the disposal company. This documentation is essential for regulatory compliance.
-
Handling of Spills and Contaminated Materials
In the event of a this compound spill, the following procedures should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and respiratory protection, to avoid inhalation and contact with skin and eyes.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation.
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal of Contaminated Materials: All cleanup materials should be collected and disposed of as pharmaceutical waste according to the procedures outlined above.
Environmental Considerations
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound in a laboratory setting.
Note on Consumer-Level Disposal: For non-professional settings, unused medications should ideally be taken to a drug take-back program. If this is not an option, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed container, and then discarded in household trash. Flushing is generally not recommended unless specifically instructed.
References
Essential Safety and Handling of Vibegron for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Vibegron is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided below. Specific requirements may vary based on the scale of work and specific laboratory protocols.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Gloves | Impervious, fire/flame resistant gloves. Inspect prior to use.[1] |
| Body Protection | Protective Clothing | Lab coat or other suitable protective clothing.[2] |
| Respiratory | Respirator | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended.[1] A self-contained breathing apparatus may be necessary in certain situations.[3] |
Hazard Identification and First Aid
This compound is classified as causing skin and serious eye irritation. In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical assistance. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plans
Handling:
-
Avoid the formation of dust and aerosols.
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
After handling, wash hands thoroughly.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
The recommended storage temperature is 4°C.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.
-
Unused medication may be disposed of through a take-back program if available. Otherwise, follow FDA guidelines for disposal in household trash.
-
For laboratory waste, consider using a licensed hazardous material disposal company. Product may be burned in an incinerator equipped with an afterburner and scrubber.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
